Product packaging for Penethamate hydriodide(Cat. No.:CAS No. 808-71-9)

Penethamate hydriodide

Cat. No.: B121397
CAS No.: 808-71-9
M. Wt: 561.5 g/mol
InChI Key: XWRCFDRXQPRCCO-FLQNVMKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Penethamate hydriodide, also known as this compound, is a useful research compound. Its molecular formula is C22H32IN3O4S and its molecular weight is 561.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32IN3O4S B121397 Penethamate hydriodide CAS No. 808-71-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCFDRXQPRCCO-FLQNVMKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3689-73-4 (Parent)
Record name Penethamate hydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701001537
Record name Penethamate hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7778-19-0, 808-71-9
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 2-(diethylamino)ethyl ester, hydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7778-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penethamate hydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penethamate hydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penethamate hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl(2-(6-(2-phenylacetamido)penicillanoyloxy)ethyl)ammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENETHAMATE HYDRIODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA14AS9QOK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Penethamate Hydriodide: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penethamate hydriodide, a prodrug of benzylpenicillin, holds a significant position in veterinary medicine, primarily in the management of bovine mastitis. Its unique chemical structure facilitates enhanced penetration into target tissues, delivering the active benzylpenicillin moiety to the site of infection. This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key analytical and efficacy studies are presented, alongside visualizations of its metabolic pathway and experimental workflows, to support further research and development in this area.

Molecular Structure and Identification

This compound is the diethylaminoethyl ester of benzylpenicillin, formulated as a hydriodide salt.[1] This esterification enhances its lipophilicity, a key factor in its pharmacokinetic profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide[2]
CAS Number 808-71-9[3]
Molecular Formula C22H32IN3O4S[2]
Molecular Weight 561.48 g/mol [3][4]
Melting Point 178-179 °C[3]
pKa 8.4[5][6][7]
Solubility Slightly soluble in water (0.96% at 20°C). Soluble in various organic solvents.[3][8]
Appearance Crystals[3]

Physicochemical Properties and Stability

This compound's utility is intrinsically linked to its physicochemical characteristics, which govern its formulation, stability, and bioavailability.

Solubility and Stability

A critical aspect of this compound is its stability in aqueous solutions. The ester linkage is susceptible to hydrolysis, releasing the active benzylpenicillin and diethylaminoethanol.[2][3] The rate of this hydrolysis is influenced by pH and temperature.[3] In aqueous solution at a physiological pH of 7.2, 8.2% of the drug exists as the uncharged molecule, while 91.8% is in the ionized form.[5][7] The half-life of penethamate in an aqueous solution at 37°C and pH 7.3 is approximately 23 minutes.[1]

Table 2: Quantitative Pharmacokinetic and Stability Data

ParameterValueConditionReference(s)
Half-life (in aqueous solution) 23 minutes37°C, pH 7.3[1]
Half-life (in tissue homogenate) ~2 hours (50% hydrolysis)32°C[1]
Cmax (in milk) 682 ng/mLAfter intramuscular injection[9]
AUClast (in milk) 7770 h*ng/mLAfter intramuscular injection[9]
Elimination half-life (in milk) 6.84 hoursAfter intramuscular injection[9]

Pharmacological Properties

Mechanism of Action

This compound itself is biologically inactive.[10] Following intramuscular administration, it is absorbed and subsequently hydrolyzed to benzylpenicillin (penicillin G), its active metabolite, and diethylaminoethanol.[1][10] Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][11]

Penethamate_Hydriodide This compound (Prodrug) Hydrolysis Hydrolysis (in vivo) Penethamate_Hydriodide->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Metabolite) Hydrolysis->Benzylpenicillin DEAE Diethylaminoethanol Hydrolysis->DEAE Inhibition Inhibition Benzylpenicillin->Inhibition Bacterial_Cell_Wall Bacterial Cell Wall Synthesis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in Diluent Sample->Dissolution Stress Stress Conditions (Heat, pH, etc.) Dissolution->Stress HPLC HPLC System Column: C18 Mobile Phase: Buffer/Organic Flow Rate: 1.0 mL/min Detection: UV Stress->HPLC:c Chromatogram Chromatogram Acquisition HPLC:d->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (vs. Standards) Integration->Quantification Stability_Assessment Stability_Assessment Quantification->Stability_Assessment Stability Assessment Start Cow with Mastitis Pre_Sample Pre-treatment Milk Sample (Bacteriological Culture) Start->Pre_Sample Treatment Intramuscular Penethamate Hydriodide Treatment Pre_Sample->Treatment Post_Sample Post-treatment Milk Samples (e.g., Day 14 & 21) Treatment->Post_Sample Post_Culture Bacteriological Culture Post_Sample->Post_Culture Outcome Outcome Post_Culture->Outcome Cure Bacteriological Cure (Pathogen Absent) Outcome->Cure Yes Failure Treatment Failure (Pathogen Present) Outcome->Failure No

References

An In-depth Technical Guide to the Synthesis of Penethamate Hydriodide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penethamate hydriodide, the diethylaminoethyl ester prodrug of benzylpenicillin (Penicillin G), has long been a valuable agent in veterinary medicine, particularly for the treatment of bovine mastitis. Its enhanced lipophilicity allows for effective penetration of the mammary gland, leading to high local concentrations of the active antibiotic. The exploration of this compound derivatives offers a promising avenue for the development of new antibacterial agents with potentially improved pharmacokinetic profiles, expanded spectra of activity, or enhanced efficacy against resistant strains. This technical guide provides a comprehensive overview of the synthesis of this compound and a detailed, practical framework for the synthesis of its derivatives. It includes detailed experimental protocols, tabulated analytical data, and visualizations of synthetic pathways and biological mechanisms to aid researchers in this field.

Introduction to this compound

Penethamate is a prodrug that, after administration, undergoes hydrolysis to release benzylpenicillin, the active antimicrobial component, and diethylaminoethanol.[1] The hydriodide salt form is commonly used in veterinary formulations.[1] The primary mode of action of the released benzylpenicillin is the inhibition of bacterial cell wall synthesis by acylating the transpeptidase enzyme, which is essential for cross-linking peptidoglycan strands.[2] This mechanism is primarily effective against Gram-positive bacteria.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reaction of a penicillin salt with a suitable diethylaminoethylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies described in the patent literature, which reports yields in the range of 80-90%.[4]

Materials:

  • Benzylpenicillin potassium salt

  • 2-Chlorotriethylamine hydrochloride

  • Dimethylformamide (DMF)

  • 1M Hydrochloric acid

  • Sodium iodide

  • Water

  • 500 mL three-necked flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask, dissolve 20g (56.2 mmol) of benzylpenicillin sodium in 200 mL of DMF. Stir the solution at room temperature for 30 minutes.

  • Addition of Reagent: Prepare a solution of 14.5g (84.3 mmol) of 2-chlorotriethylamine hydrochloride in 100 mL of DMF, warming to 50°C to dissolve if necessary. Add this solution dropwise to the benzylpenicillin solution over approximately 2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain for 3 hours.

  • Work-up and Isolation of Free Penethamate: Cool the reaction mixture and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove the DMF. To the residue, add 112 mL of 1M hydrochloric acid solution (112 mmol) at room temperature and stir for 90 minutes.

  • Formation of Hydriodide Salt: Prepare a solution of 16.8g (112 mmol) of sodium iodide in 100 mL of water. Add this solution dropwise to the acidified penethamate solution at room temperature. Stir the resulting mixture for 1.5 hours.

  • Purification: A white solid of this compound will precipitate. Collect the solid by filtration and wash it three times with water.

  • Drying: Dry the product in a vacuum oven at 50°C for 24 hours. The expected yield is approximately 28.3g (90%).[4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives opens up possibilities for modifying the antibacterial spectrum and pharmacokinetic properties. A logical approach is to first synthesize derivatives of the penicillin nucleus, typically by modifying the C-6 side chain of 6-aminopenicillanic acid (6-APA), followed by the esterification and salt formation steps.

General Scheme for the Synthesis of Derivatives

The overall synthetic strategy can be visualized as a three-stage process:

G cluster_0 Stage 1: Side Chain Modification cluster_1 Stage 2: Esterification cluster_2 Stage 3: Salt Formation APA 6-Aminopenicillanic Acid (6-APA) ModifiedPenicillin 6-Acylaminopenicillanic Acid (Penicillin Derivative) APA->ModifiedPenicillin Acylation AcidChloride R-COCl (Acyl Chloride) AcidChloride->ModifiedPenicillin PenethamateEster Penethamate Derivative Ester ModifiedPenicillin->PenethamateEster Esterification EsterifyingAgent 2-Chlorotriethylamine EsterifyingAgent->PenethamateEster FinalProduct This compound Derivative PenethamateEster->FinalProduct Acidification & Salt Formation IodideSource NaI or KI IodideSource->FinalProduct

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of a Hypothetical this compound Derivative

This protocol outlines the synthesis of a derivative where the phenylacetyl side chain of benzylpenicillin is replaced with a phenoxyacetyl group (Penicillin V derivative).

Stage 1: Synthesis of 6-(Phenoxyacetamido)penicillanic Acid (Penicillin V)

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Phenoxyacetyl chloride

  • Acetone

  • Water

  • Sodium bicarbonate

Procedure:

  • Dissolution of 6-APA: Suspend 6-APA in a mixture of acetone and water. Cool the suspension in an ice bath.

  • Acylation: While maintaining the temperature below 5°C, add a solution of phenoxyacetyl chloride in acetone dropwise. Concurrently, add a solution of sodium bicarbonate to maintain the pH between 7.0 and 8.0.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Isolation: Acidify the reaction mixture to pH 2 with a suitable acid (e.g., dilute HCl) to precipitate the Penicillin V. Filter the precipitate, wash with cold water, and dry under vacuum.

Stage 2 & 3: Esterification and Salt Formation

This stage follows a similar procedure to the synthesis of the parent this compound, substituting Penicillin V potassium salt for benzylpenicillin potassium salt.

Procedure:

  • Follow the procedure outlined in section 2, using an equimolar amount of Penicillin V potassium salt in place of benzylpenicillin potassium salt. The subsequent steps of reaction with 2-chlorotriethylamine hydrochloride, work-up, acidification, and salt formation with sodium iodide remain analogous.

Data Presentation: Characterization of this compound and Derivatives

Thorough characterization of the synthesized compounds is crucial. The following tables summarize the expected analytical data for benzylpenicillin, the core of this compound. Similar characterization should be performed for any new derivatives.

Table 1: Spectroscopic Data for Benzylpenicillin

Technique Key Signals and Interpretation
FTIR (cm⁻¹) ~3300 (N-H stretch, amide), ~3000-2500 (O-H stretch, carboxylic acid), ~1760 (C=O stretch, β-lactam), ~1680 (C=O stretch, amide), ~1600 (C=O stretch, carboxylate).[5]
¹H NMR (DMSO-d₆, δ ppm) 7.2-7.4 (m, 5H, Ar-H), 5.4-5.6 (m, 2H, H-5 and H-6), 4.1 (s, 1H, H-3), 3.5 (s, 2H, Ar-CH₂), 1.4-1.6 (2s, 6H, gem-dimethyl).[6][7]
¹³C NMR (DMSO-d₆, δ ppm) ~173 (C=O, amide), ~171 (C=O, carboxylic acid), ~168 (C=O, β-lactam), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~67 (C-5), ~64 (C-3), ~58 (C-6), ~42 (Ar-CH₂), ~30, ~26 (gem-dimethyl).[8]
Mass Spectrometry (ESI-MS) m/z: 335.1 [M+H]⁺, 357.1 [M+Na]⁺ for Benzylpenicillin.[9]

Table 2: HPLC Analysis Parameters for Penicillins

Parameter Condition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm).[10]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% TFA) and an organic modifier (e.g., acetonitrile or methanol).[4][11]
Flow Rate 1.0 - 1.5 mL/min.[4]
Detection UV at 220-254 nm.[10]
Temperature Ambient.

Mandatory Visualizations

Prodrug Activation and Mechanism of Action

G Penethamate This compound (Lipophilic Prodrug) Hydrolysis Hydrolysis (in vivo) Penethamate->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Antibiotic) Hydrolysis->Benzylpenicillin DEA Diethylaminoethanol Hydrolysis->DEA Transpeptidase Transpeptidase (PBP) Benzylpenicillin->Transpeptidase Binds to BacterialCell Bacterial Cell Wall Transpeptidase->BacterialCell Cross-links Inhibition Inhibition of Cell Wall Synthesis Transpeptidase->Inhibition Leads to

Caption: Activation of penethamate and its antibacterial mechanism.

Experimental Workflow for Derivative Evaluation

G Start Design of Derivative Synthesis Synthesis of 6-APA Derivative Start->Synthesis Esterification Esterification & Salt Formation Synthesis->Esterification Purification Purification & Characterization (HPLC, NMR, MS, FTIR) Esterification->Purification InVitro In Vitro Evaluation (MIC, MBC) Purification->InVitro DataAnalysis Data Analysis & SAR Studies InVitro->DataAnalysis Lead Lead Compound Identified DataAnalysis->Lead

Caption: Workflow for the development of new penethamate derivatives.

Conclusion

The synthesis of this compound derivatives represents a fertile ground for the discovery of novel antibacterial agents. By leveraging established synthetic methodologies for the modification of the penicillin core and subsequent esterification, researchers can generate a diverse library of compounds for biological evaluation. This guide provides the foundational knowledge and practical protocols to embark on such research, with the aim of developing next-generation penicillin-based therapeutics. Careful characterization and systematic biological screening, as outlined in the proposed workflow, will be paramount to identifying lead candidates with improved therapeutic potential.

References

The Unstable Journey: A Technical Guide to Penethamate Hydriodide's Hydrolysis Kinetics in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penethamate hydriodide, an ester prodrug of benzylpenicillin, presents a significant formulation challenge due to its inherent instability in aqueous environments. This technical guide delves into the critical aspects of its hydrolysis kinetics, providing a comprehensive overview of its degradation pathways, quantitative stability data, and the experimental methodologies used to determine these parameters. Understanding these core principles is paramount for the development of stable and effective dosage forms.

The Hydrolysis Landscape: pH-Dependent Degradation

The degradation of this compound in aqueous solutions is a complex process governed by pseudo-first-order kinetics.[1][2] The rate of this degradation is highly dependent on the pH of the solution, exhibiting a characteristic V-shaped pH-rate profile.[1][2][3][4] This profile indicates that the drug is most stable in acidic conditions, with the minimum degradation rate observed around pH 4.5.[1][2][3][4] As the pH moves towards neutral and alkaline conditions, the rate of hydrolysis increases significantly.

The pKa of penethamate is 8.4[1][5], and the V-shaped pH-rate profile shows a sigmoid portion in the pH range of 7.5 to 9.3, corresponding to this pKa.[1] At physiological pH (around 7.3), penethamate is rapidly hydrolyzed, with a reported half-life of just 23 minutes at 37°C.[5] This rapid degradation underscores the challenge of formulating aqueous parenteral products with a viable shelf-life.

Quantitative Degradation Kinetics

The stability of this compound has been investigated under various pH and temperature conditions. The following table summarizes the key quantitative data on its hydrolysis kinetics.

pHTemperature (°C)Half-life (t₁/₂)Kinetic OrderAdditional NotesReference
2.03043.6 minutesPseudo-first-orderDegradation is rapid in highly acidic conditions.[3]
4.53044 hoursPseudo-first-orderpH of maximum stability.[1]
4.925> 3 hoursNot specifiedLess than 10% hydrolysis observed after 3 hours.[3]
6.237220 minutesNot specifiedIn 0.9% NaCl solution.[3]
7.33723 minutesNot specifiedIn 0.9% NaCl solution, representing physiological conditions.[3][5]
9.3304.2 minutesPseudo-first-orderDegradation is extremely rapid in alkaline conditions.[3]

The Degradation Pathway: More Than Simple Hydrolysis

This compound is a prodrug designed to release the active antimicrobial agent, benzylpenicillin (penicillin G), and diethylaminoethanol upon hydrolysis.[5] However, the degradation process is not limited to this single pathway. Studies have shown that penethamate can undergo degradation through several routes, and importantly, the formation of benzylpenicillin is not the sole outcome, particularly in acidic solutions.[2][3] This highlights the necessity of using a stability-indicating analytical method that can specifically quantify the parent drug, rather than relying on the appearance of benzylpenicillin alone.

G Simplified Degradation Pathway of this compound PNT This compound BP Benzylpenicillin (Active Moiety) PNT->BP Hydrolysis (Primary Pathway) DEAE Diethylaminoethanol PNT->DEAE Hydrolysis (Primary Pathway) DP Other Degradation Products PNT->DP Alternative Degradation Pathways

Caption: Simplified hydrolysis pathway of penethamate.

Experimental Protocols: Quantifying Instability

The kinetic data presented above were primarily generated using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. This technique is crucial for accurately assessing the stability of penethamate as it allows for the simultaneous determination of the parent drug and its primary hydrolytic product, benzylpenicillin.

Stability-Indicating RP-HPLC Method

A validated RP-HPLC assay with photodiode array detection is a common method for studying the degradation kinetics of penethamate.[1]

  • Chromatographic System:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component is adjusted to ensure good separation and peak shape.

    • Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

    • Detection: UV detection at a wavelength where both penethamate and benzylpenicillin show significant absorbance. A photodiode array detector is advantageous as it can provide spectral information to confirm peak identity and purity.

  • Sample Preparation:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Aliquots of the stock solution are diluted in various buffer solutions of known pH and ionic strength to initiate the degradation study.

    • Samples are maintained at a constant temperature in a water bath or incubator.

    • At predetermined time intervals, an aliquot of the reaction mixture is withdrawn and immediately diluted with a "quenching" solution (e.g., a cold, acidic solution) to stop further degradation before analysis.

  • Validation: The analytical method should be validated according to ICH guidelines to ensure linearity, accuracy, precision (intra-day and inter-day), and specificity. The limit of detection (LOD) and limit of quantification (LOQ) for penethamate should also be established.[3]

Kinetic Study Workflow

The following diagram illustrates the typical workflow for a kinetic study of this compound hydrolysis.

G Experimental Workflow for Penethamate Hydrolysis Kinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PNT_stock Prepare Penethamate Stock Solution Incubation Incubate PNT in Buffers at Constant Temperature PNT_stock->Incubation Buffer_prep Prepare Buffer Solutions (Varying pH) Buffer_prep->Incubation Sampling Withdraw Samples at Time Intervals Incubation->Sampling Quenching Quench Reaction Sampling->Quenching HPLC Analyze by RP-HPLC Quenching->HPLC Data Quantify PNT and BP Concentrations HPLC->Data Kinetics Determine Rate Constant (k) and Half-life (t1/2) Data->Kinetics

Caption: Workflow for kinetic analysis of penethamate.

Formulation Strategies to Enhance Stability

Given the inherent instability of this compound in aqueous solutions, various formulation strategies have been explored to improve its shelf-life. These include:

  • Lyophilization: Presenting the drug as a powder for reconstitution immediately before use is the most common commercial approach.[6]

  • Non-Aqueous Vehicles: The use of oily vehicles for suspensions has shown to significantly enhance the chemical stability of penethamate.[1][7]

  • Co-solvents: The addition of co-solvents like propylene glycol can increase stability compared to purely aqueous solutions.[2][3][4]

  • pH Optimization: Formulating at the pH of maximum stability (around 4.5) is a key strategy for any aqueous-based formulation.[1][2][3][4]

  • Common Ion Effect: The solubility of penethamate can be decreased by the common ion effect, which in turn can increase the stability of a suspension.[1]

Conclusion

The hydrolysis of this compound is a multifaceted process that presents a significant hurdle in the development of stable, ready-to-use aqueous formulations. A thorough understanding of its pH-dependent, pseudo-first-order degradation kinetics is essential for any researcher or scientist working with this compound. The V-shaped pH-rate profile, with maximum stability at approximately pH 4.5, dictates the optimal formulation environment. The use of validated, stability-indicating analytical methods, such as RP-HPLC, is imperative for accurate kinetic analysis. While non-aqueous formulations and powder for reconstitution remain the most viable strategies for overcoming its inherent instability, ongoing research into novel formulation approaches may yet yield a stable, aqueous, ready-to-use this compound product.

References

Navigating the Formulation Landscape: A Technical Guide to the Organic Solvent Solubility of Penethamate Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Physicochemical Properties of a Key Veterinary Antibiotic

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the solubility of penethamate hydriodide in organic solvents. Understanding these properties is critical for the formulation of stable and effective injectable veterinary products. This compound, a prodrug of benzylpenicillin, is favored for its ability to achieve high concentrations in target tissues, particularly the mammary glands, making it a vital tool in treating bovine mastitis.[1][2] However, its inherent instability in aqueous solutions necessitates formulation in non-aqueous, organic vehicles.[3][4][5] This guide synthesizes available data on its solubility, outlines experimental protocols for its determination, and provides visual workflows to aid in formulation development.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature, valuable insights can be gleaned from patent filings and stability studies. These sources provide a qualitative and semi-quantitative understanding of its behavior in various non-aqueous systems.

A key patent document indicates that the solubility of this compound was evaluated in a variety of organic solvents, although specific quantitative results were not disclosed.[4] Another study focusing on the stability of the compound in oily vehicles established a relative order of solubility.[6] Furthermore, its solubility in dimethyl sulfoxide (DMSO) has been noted by commercial suppliers.[7]

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound in selected organic solvents.

Solvent CategorySolventTemperature (°C)SolubilitySource
Oils Sunflower Oil (SO)30Higher than EO, MIG, LP[6]
Ethyl Oleate (EO)30Lower than SO, higher than MIG, LP[6]
Medium Chain Triglyceride (MIG)30Lower than SO, EO, higher than LP[6]
Light Liquid Paraffin (LP)30Lowest of the four oils tested[6]
Glycols Propylene Glycol (in 60:40 mix with citrate buffer, pH 4.5)Not SpecifiedHigher than in aqueous buffer[8][9]
Amides Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[7]
Other Organic Solvents GlycerineNot SpecifiedSolubility estimated[4]
SolketalNot SpecifiedSolubility estimated[4]
Polyethylene Glycol 200 (PEG 200)Not SpecifiedSolubility estimated[4]
Diethylene Glycol Butyl Ether (DGBE)Not SpecifiedSolubility estimated[4]
GlycofurolNot SpecifiedSolubility estimated[4]
Diethylene Glycol Monomethyl Ether (DGME)Not SpecifiedSolubility estimated[4]
Diethylene Glycol Methyl Ethyl Ether (DGMEE)Not SpecifiedSolubility estimated[4]
Dimethyl Isosorbide (DMI)Not SpecifiedSolubility estimated[4]
2-PyrrolidoneNot SpecifiedSolubility estimated[4]
N-Methyl-2-Pyrrolidone (NMP)Not SpecifiedSolubility estimated[4]
Dimethyl AcetamideNot SpecifiedSolubility estimated[4]

Experimental Protocol for Solubility Determination

A robust and standardized method for determining the solubility of this compound in organic solvents is crucial for accurate formulation development. The following protocol is based on the widely accepted shake-flask method, which is a reliable technique for determining equilibrium solubility.[7][10]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Vials with solvent-resistant caps (e.g., glass with PTFE-lined septa)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a validated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the organic solvent is of high purity and de-gassed if necessary to avoid bubble formation during the experiment.

  • Addition of Excess Solute: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until a constant concentration is observed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. Dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in mg/mL or g/100mL, based on the measured concentration and any dilution factors.

Visualizing Methodologies and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Prepare Organic Solvent add_solute Add Excess this compound prep_solvent->add_solute agitate Agitate at Constant Temperature add_solute->agitate sediment Allow Sedimentation agitate->sediment sample Sample Supernatant sediment->sample filter_sample Filter Sample sample->filter_sample quantify Quantify Concentration (e.g., HPLC) filter_sample->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental Workflow for Solubility Determination.

logical_relationship cluster_properties Core Properties of this compound cluster_formulation Formulation Strategy cluster_outcome Desired Outcome lipophilic Lipophilic Nature organic_solvent Use of Organic Solvents/Oils lipophilic->organic_solvent Favors dissolution in unstable_aq Instability in Aqueous Solution unstable_aq->organic_solvent Necessitates suspension Formulation as a Suspension organic_solvent->suspension Leads to stable_product Stable, Ready-to-Use Injectable Product suspension->stable_product Enables

References

Penethamate Hydriodide: A Technical Guide to its pKa and Ionization State

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pKa value and ionization state of penethamate hydriodide, a critical prodrug of benzylpenicillin. Understanding these physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and predicting its behavior in physiological environments.

Physicochemical Properties of this compound

This compound is the diethylaminoethyl ester of benzylpenicillin, supplied as a white powder. Its key physicochemical parameters are summarized in the table below.

PropertyValueReference(s)
pKa 8.4 (at room temperature)[1][2][3]
Molecular Formula C₂₂H₃₂IN₃O₄S[4]
Molecular Weight 561.5 g/mol [4]
Appearance White powder[5]

Ionization State at Physiological pH

The pKa of a compound dictates its degree of ionization at a specific pH. For penethamate, a basic compound with a pKa of 8.4, its ionization state in a physiological environment (pH ~7.2-7.4) is crucial for its absorption, distribution, and cellular penetration.

At a physiological pH of 7.2, the Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized (cationic) to the un-ionized (uncharged) form. The data indicates that at this pH, this compound exists predominantly in its cationic state.

pHIonization StatePercentageReference(s)
7.2Cationic (protonated)~92% (91.8%)[1][3]
7.2Uncharged (neutral)~8% (8.2%)[1][3]

This high degree of ionization influences its solubility and ability to cross biological membranes. The uncharged form is generally more lipid-soluble and can more readily diffuse across cell membranes. The basic nature of this compound is thought to facilitate its accumulation in mammary tissue via an ion-trapping mechanism, where the slightly more acidic environment of milk (pH 6.6-6.8) compared to plasma (pH 7.2) promotes the concentration of the drug.[6]

Experimental Protocols for pKa Determination

While a specific, detailed experimental protocol for the pKa determination of this compound is not extensively published in readily available literature, its pKa would be determined using standard, well-established methods in pharmaceutical analysis. A stability study of this compound confirmed its pKa of 8.4 through the analysis of its pH-rate degradation profile.[2] The following are detailed, generalized protocols for common methods used for such determinations.

Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound powder.

    • Dissolve the sample in a suitable solvent, typically purified water or a co-solvent system if solubility is a concern, to a known concentration (e.g., 1-10 mM).[8][9]

    • The ionic strength of the solution should be kept constant, for example, by adding a background electrolyte like 0.15 M potassium chloride.[8]

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • Use a calibrated burette to add the titrant. For a basic compound like penethamate, a standardized solution of a strong acid (e.g., 0.1 M HCl) would be used as the titrant.

  • Titration Procedure:

    • Immerse the calibrated pH electrode into the analyte solution.

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined at the half-equivalence point, where half of the base has been neutralized. At this point, pH = pKa.

    • Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

UV-Visible Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[7]

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa (e.g., pH 7.0 to 10.0 for penethamate).

  • Spectrophotometric Measurement:

    • For each buffer solution, add a small, constant volume of the stock solution to ensure the final concentration of the drug is the same in all samples.

    • Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • The resulting data will typically form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the Henderson-Hasselbalch equation can be rearranged and used to determine the pKa from the absorbance data.

Signaling Pathway and Mechanism of Action

This compound itself is not the active antimicrobial agent. It is a prodrug that undergoes in-vivo hydrolysis to release benzylpenicillin (penicillin G) and diethylaminoethanol.[1] The antibacterial activity is exclusively attributed to benzylpenicillin.[1] This conversion is rapid under physiological conditions, with a half-life of approximately 23 minutes in an aqueous solution at 37°C and pH 7.3.[1]

penethamate_hydrolysis penethamate This compound (Prodrug) hydrolysis Hydrolysis (in vivo) penethamate->hydrolysis penicillin_g Benzylpenicillin (Penicillin G) (Active Antibiotic) hydrolysis->penicillin_g dea Diethylaminoethanol hydrolysis->dea

Figure 1. Hydrolysis of this compound.

The active metabolite, benzylpenicillin, then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

penicillin_moa cluster_bacterium Bacterial Cell penicillin_g Benzylpenicillin (Penicillin G) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) penicillin_g->pbp Binds to and inhibits cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Inhibition of cell_lysis Cell Lysis and Death cell_wall_synthesis->cell_lysis Leads to

Figure 2. Mechanism of Action of Benzylpenicillin.

Conclusion

The pKa of 8.4 for this compound is a fundamental parameter that dictates its predominantly ionized state at physiological pH. This understanding is critical for drug development professionals in designing effective formulations and predicting the pharmacokinetic behavior of this important veterinary antibiotic. The prodrug nature of penethamate, leading to the in-vivo formation of the active compound benzylpenicillin, is a key aspect of its therapeutic action. The experimental protocols outlined provide a framework for the accurate determination of this crucial physicochemical property.

References

chemical and physical properties of penethamate hydriodide powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of penethamate hydriodide powder. The information is curated to support research, scientific analysis, and drug development activities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows.

Chemical Identity and Structure

This compound is the hydriodide salt of the diethylaminoethyl ester of benzylpenicillin (Penicillin G). It functions as a prodrug, which, after administration, is hydrolyzed to release the active antimicrobial agent, benzylpenicillin.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide
CAS Number 808-71-9
Molecular Formula C22H32IN3O4S
Molecular Weight 561.5 g/mol [1]
Synonyms Penicillin G diethylaminoethyl ester hydriodide, Benzylpenicillin 2-(diethylamino)ethyl ester hydriodide

Physicochemical Properties

This compound is a white or almost white crystalline powder. Its physicochemical properties are crucial for its formulation, stability, and bioavailability.

Table 2: Physical and Chemical Properties of this compound Powder

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 178-179 °C[2]
Solubility in Water Slightly soluble (0.96% at 20°C)[2]
pKa 8.4[3]
pH of Saturated Aqueous Solution 4.5 - 5.2[2]

Stability Profile

The stability of this compound is a critical factor in its formulation and storage. It is relatively stable in its solid, powdered form but is susceptible to hydrolysis in aqueous solutions.

  • Aqueous Stability : Aqueous solutions of this compound are unstable, with the ester hydrolyzing to benzylpenicillin and diethylaminoethanol. This hydrolysis is accelerated by increases in temperature and pH.[2] At physiological pH (7.3) and 37°C, the half-life in an aqueous solution is approximately 23 minutes.[3]

  • Solid-State Stability : As a dry powder, this compound is stable.

  • Oily Vehicle Stability : The stability of this compound is significantly enhanced in oily suspensions, making this a preferred formulation for ready-to-use injectable products.

Mechanism of Action and Pharmacokinetics

This compound is a prodrug that facilitates the delivery of benzylpenicillin. Its lipophilic nature allows for efficient absorption and distribution.

Pharmacokinetic Pathway

Upon intramuscular injection, this compound is absorbed and then hydrolyzed in the bloodstream and tissues to form benzylpenicillin, the active therapeutic agent, and diethylaminoethanol.[3][4] The lipophilicity of penethamate allows it to readily cross biological membranes, including the blood-milk barrier, which is particularly relevant for its use in treating bovine mastitis.[5]

Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_action Site of Action IM_Injection Intramuscular Injection of This compound Bloodstream Bloodstream IM_Injection->Bloodstream Absorption Hydrolysis Hydrolysis Bloodstream->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Drug) Hydrolysis->Benzylpenicillin DEA Diethylaminoethanol Hydrolysis->DEA Target_Tissues Target Tissues (e.g., Mammary Gland) Benzylpenicillin->Target_Tissues Distribution Bacterial_Infection Bacterial Infection Target_Tissues->Bacterial_Infection Exerts effect on

Pharmacokinetic pathway of this compound.
Antimicrobial Signaling Pathway

The active metabolite, benzylpenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately, bacterial cell lysis.[6]

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_process Bacterial Cell Wall Synthesis cluster_outcome Outcome Benzylpenicillin Benzylpenicillin PBP Penicillin-Binding Proteins (PBPs) Benzylpenicillin->PBP Binds to & inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Benzylpenicillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Mechanism of action of benzylpenicillin.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound powder.

Melting Point Determination (Adapted from USP <741>)

This method is used to determine the temperature range over which the crystalline solid melts.[1][7][8][9]

Apparatus:

  • Melting point apparatus (e.g., capillary tube apparatus)

  • Thermometer calibrated against USP reference standards

  • Capillary tubes (closed at one end)

Procedure:

  • Sample Preparation: Reduce a small quantity of this compound to a fine powder. If necessary, dry the sample to remove any moisture.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Melting_Point_Workflow Start Start Sample_Prep Prepare Sample (Grind to fine powder) Start->Sample_Prep Load_Capillary Load Capillary Tube Sample_Prep->Load_Capillary Place_in_Apparatus Place in Melting Point Apparatus Load_Capillary->Place_in_Apparatus Heat_Sample Heat Sample at Controlled Rate Place_in_Apparatus->Heat_Sample Observe_Melting Observe Melting (Onset & Completion) Heat_Sample->Observe_Melting Record_Temp Record Melting Temperature Range Observe_Melting->Record_Temp End End Record_Temp->End

Workflow for melting point determination.
Water Solubility Determination (Shake-Flask Method, based on OECD Guideline 105)

This protocol determines the saturation concentration of this compound in water at a given temperature.[10][11][12][13][14]

Materials:

  • This compound powder

  • Distilled or deionized water

  • Flasks with stoppers

  • Shaking apparatus (e.g., orbital shaker)

  • Constant temperature water bath

  • Analytical method for quantification (e.g., HPLC)

Procedure:

  • Preliminary Test: Determine the approximate solubility to establish the appropriate amount of substance and water to use.

  • Equilibration: Add an excess amount of this compound powder to a known volume of water in a flask.

  • Shaking: Seal the flask and place it in a constant temperature bath on a shaker. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the mixture to stand to let undissolved particles settle. If necessary, centrifuge or filter the sample to obtain a clear saturated solution.

  • Analysis: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method.

Solubility_Workflow Start Start Add_Excess Add Excess Powder to Water Start->Add_Excess Equilibrate Equilibrate with Shaking at Constant Temperature Add_Excess->Equilibrate Separate_Phases Separate Solid & Liquid Phases (e.g., Centrifuge) Equilibrate->Separate_Phases Analyze_Concentration Analyze Concentration of Dissolved Substance Separate_Phases->Analyze_Concentration Determine_Solubility Determine Water Solubility Analyze_Concentration->Determine_Solubility End End Determine_Solubility->End

Workflow for water solubility determination.
Stability Testing (Based on ICH Q1A(R2) Guideline)

This protocol outlines a systematic approach to assess the stability of this compound powder under various environmental conditions.[3][15][16]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance for formal stability studies. The manufacturing process for these batches should be representative of the final production scale.[3]

  • Container Closure System: Store the samples in containers that are the same as or simulate the proposed packaging for storage and distribution.[3]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and then annually.

    • Accelerated: Test at 0, 3, and 6 months.[3]

  • Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

  • Evaluation: Analyze the data to establish a re-test period or shelf life for the drug substance.

Stability_Workflow Start Start Select_Batches Select Batches (min. 3) Start->Select_Batches Package_Samples Package in Appropriate Containers Select_Batches->Package_Samples Place_in_Chambers Place in Stability Chambers (Long-term & Accelerated) Package_Samples->Place_in_Chambers Test_at_Intervals Test at Specified Time Intervals Place_in_Chambers->Test_at_Intervals Analyze_Data Analyze Stability Data Test_at_Intervals->Analyze_Data Establish_Shelf_Life Establish Re-test Period/ Shelf Life Analyze_Data->Establish_Shelf_Life End End Establish_Shelf_Life->End

Workflow for stability testing.

References

Methodological & Application

Detecting Penethamate Hydriodide Residues in Animal Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Penethamate hydriodide, a prodrug of benzylpenicillin (penicillin G), is utilized in veterinary medicine to treat bacterial infections in livestock. Due to its rapid hydrolysis into the active compound, benzylpenicillin, residue detection methods in edible tissues focus on the quantification of benzylpenicillin.[1] This is a critical aspect of food safety, ensuring that residues do not exceed established Maximum Residue Limits (MRLs), thereby protecting consumers from potential allergic reactions and the development of antibiotic resistance.[2] This document provides detailed application notes and protocols for the detection of benzylpenicillin residues in various animal tissues, targeting researchers, scientists, and drug development professionals.

Maximum Residue Limits (MRLs)

Regulatory bodies worldwide have established MRLs for benzylpenicillin in edible tissues to safeguard public health. These limits vary by tissue type and jurisdiction.

TissueMRL (µg/kg)Regulatory Body
Muscle50Codex Alimentarius, EMA, Health Canada[3][4][5]
Liver50Codex Alimentarius, EMA[3][4]
Kidney50Codex Alimentarius, EMA[3][4]
Fat50EMA, Health Canada[4][5]
Milk4Codex Alimentarius, EMA[3][4]

Analytical Methods for Residue Detection

Several analytical techniques are employed for the detection and quantification of benzylpenicillin residues in animal tissues. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Comparison

The choice of method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation.

MethodPrincipleTypical LOD (µg/kg)Typical LOQ (µg/kg)Typical Recovery (%)ThroughputSpecificity
HPLC-UV Chromatographic separation followed by UV detection.[6]~5-10~15-5080-100MediumModerate
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.[7]~0.1-1~0.5-590-110HighHigh
ELISA Immunoassay based on antigen-antibody reaction.~1-5~2-1070-120HighModerate to High

Experimental Protocols

General Sample Preparation Workflow

The following diagram illustrates a general workflow for preparing tissue samples for analysis. Specific steps may vary depending on the tissue type and the chosen analytical method.

G cluster_sample_prep Sample Preparation TissueSample Tissue Sample (Muscle, Liver, Kidney, Fat) Homogenization Homogenization TissueSample->Homogenization Extraction Extraction with Solvent Homogenization->Extraction Deproteinization Deproteinization Extraction->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Cleanup Clean-up (e.g., SPE) SupernatantCollection->Cleanup Elution Elution Cleanup->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation FinalExtract Final Extract for Analysis Evaporation->FinalExtract

Caption: General workflow for tissue sample preparation.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of benzylpenicillin residues and is often used for screening purposes.

Sample Preparation
  • Homogenization: Weigh 5 g of minced tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile and homogenize for 1 minute using a high-speed homogenizer.

  • Deproteinization: Add 5 mL of 15% trichloroacetic acid and vortex for 30 seconds.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water.

    • Elute the analyte with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase.

HPLC-UV Analysis Workflow

G cluster_hplc_workflow HPLC-UV Analysis ReconstitutedSample Reconstituted Sample Injection Inject into HPLC ReconstitutedSample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis of benzylpenicillin.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.01 M Phosphate Buffer (pH 6.0) (30:70, v/v)[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 20 µL
Column Temperature 25°C[8]
UV Detection 220 nm[6][8]
Quantitative Data
TissueLOD (µg/kg)LOQ (µg/kg)Recovery (%)
Muscle~10~2585-100[6]
Liver~15~4080-95
Kidney~15~4080-95

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, making it the gold standard for confirmatory analysis of benzylpenicillin residues.[7]

Sample Preparation
  • Homogenization: Weigh 2 g of minced tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of a mixture of acetonitrile and water (80:20, v/v) and homogenize for 1 minute.

  • Salting Out: Add 2 g of sodium chloride and 1 g of anhydrous magnesium sulfate, vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a new tube.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE): Add 150 mg of C18 sorbent and 50 mg of primary secondary amine (PSA) sorbent to the extract. Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

  • Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness. Reconstitute in 1 mL of mobile phase.

LC-MS/MS Analysis Workflow

G cluster_lcmsms_workflow LC-MS/MS Analysis ReconstitutedSample Reconstituted Sample Injection Inject into LC-MS/MS ReconstitutedSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MassAnalysis Tandem Mass Analysis (MRM) Ionization->MassAnalysis Quantification Quantification MassAnalysis->Quantification

Caption: Workflow for LC-MS/MS analysis of benzylpenicillin.

LC-MS/MS Conditions
ParameterCondition
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile (Gradient elution)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions Precursor ion (m/z) → Product ion 1 (m/z), Product ion 2 (m/z) (Specific transitions for benzylpenicillin to be optimized)
Quantitative Data
TissueLOD (µg/kg)LOQ (µg/kg)Recovery (%)
Muscle0.5 - 21 - 590-105[9]
Liver0.5 - 21 - 588-102
Kidney0.5 - 21 - 592-108[7]
Fat1 - 32 - 885-100

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of antibodies to benzylpenicillin. Commercial kits are widely available.

Sample Preparation
  • Homogenization: Weigh 1 g of homogenized tissue into a microcentrifuge tube.

  • Extraction: Add 1 mL of extraction buffer (provided in the kit) and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes.

  • Dilution: Dilute the supernatant with the assay buffer as per the kit instructions.

ELISA Procedure Workflow

G cluster_elisa_workflow ELISA Procedure AddSample Add Sample/Standard to Coated Plate AddAntibody Add Penicillin Antibody AddSample->AddAntibody Incubate1 Incubate AddAntibody->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddConjugate Add Enzyme Conjugate Wash1->AddConjugate Incubate2 Incubate AddConjugate->Incubate2 Wash2 Wash Plate Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Incubate3 Incubate (Color Development) AddSubstrate->Incubate3 StopReaction Stop Reaction Incubate3->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance

Caption: General workflow for a competitive ELISA.

Data Analysis

The concentration of benzylpenicillin in the samples is determined by comparing their absorbance with a standard curve generated from known concentrations of benzylpenicillin. The absorbance is inversely proportional to the concentration of the analyte in the sample.

Quantitative Data
TissueLOD (µg/kg)LOQ (µg/kg)Recovery (%)
Muscle~2~580-110
Liver~3~875-105
Kidney~3~875-105

Conclusion

The selection of an appropriate method for the detection of this compound residues (as benzylpenicillin) in tissues is crucial for ensuring food safety and compliance with regulatory standards. HPLC and ELISA serve as excellent screening tools, while LC-MS/MS provides the necessary sensitivity and specificity for confirmatory analyses. The protocols outlined in this document provide a comprehensive guide for researchers to effectively monitor benzylpenicillin residues in various animal tissues. It is essential to validate any method in-house to ensure its performance characteristics meet the specific requirements of the analysis.

References

Application Notes and Protocols: In Vitro Efficacy of Penethamate Hydriodide Against Mastitis Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro efficacy of penethamate hydriodide, a prodrug of benzylpenicillin, against key bacterial pathogens associated with bovine mastitis. This document includes quantitative susceptibility data, detailed experimental protocols for determining antimicrobial efficacy, and visualizations of the underlying mechanism and experimental workflows.

Introduction

This compound is an ester of benzylpenicillin (penicillin G) specifically designed for veterinary use, particularly in the treatment of bovine mastitis. As a prodrug, it is biologically inactive until it is hydrolyzed in the body to release the active compound, benzylpenicillin.[1] This lipophilic formulation facilitates penetration into the udder tissue, achieving higher concentrations in the milk compared to traditional penicillin G formulations.[2] The antimicrobial activity of this compound is, therefore, directly attributable to the action of benzylpenicillin, which inhibits bacterial cell wall synthesis.[2]

This document focuses on the in vitro efficacy of this compound, providing essential data and methodologies for researchers evaluating its potential as an anti-mastitis agent.

Quantitative Efficacy Data

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for benzylpenicillin (the active metabolite of this compound) against major Gram-positive mastitis pathogens. This data is crucial for understanding the potency of this compound and for guiding therapeutic strategies.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Staphylococcus aureus strains isolated from bovine mastitis cases.

PathogenNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus296≤0.061≤0.06 - 16

Data extracted from a retrospective analysis of isolates from non-severe clinical mastitis cases in Northern Germany.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Streptococcus spp. isolated from bovine mastitis cases.

PathogenNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus uberis500.1250.25Not Reported
Streptococcus dysgalactiae54≤0.06≤0.06Not Reported
Streptococcus agalactiae51≤0.060.125Not Reported

Data for S. uberis, S. dysgalactiae, and S. agalactiae are from separate studies on mastitis pathogens.[2]

Table 3: Intracellular Killing Efficacy of this compound against Mastitis Pathogens in a Mammary Epithelial Cell Model.

PathogenConcentration Range (µg/mL)Killing Rate (%)
Staphylococcus aureus0.032 - 3.20 - 80
32 - 32,00085 - 100
Streptococcus uberis0.032 - 3.20 - 80
32 - 32,00085 - 100
Streptococcus dysgalactiae0.032 - 3.20 - 80
32 - 32,00085 - 100

This data reflects the ability of this compound to penetrate mammary epithelial cells and kill internalized pathogens.[3]

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) document M31-A3 for antimicrobial susceptibility testing of bacteria isolated from animals.[3][4][5][6]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against bacterial isolates from cases of bovine mastitis.

1. Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For streptococci, supplement CAMHB with 2-5% lysed horse blood.

  • Antimicrobial stock solution (this compound or Benzylpenicillin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Multi-channel pipette

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., Staphylococcus aureus ATCC® 29213, Streptococcus pneumoniae ATCC® 49619)

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

  • Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.

  • The final volume in each well should be 100 µL.

  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Using a multi-channel pipette, add 10 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL per well.

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MICs for the quality control strains should fall within the acceptable ranges defined by CLSI.

Visualizations

Mechanism of Action of this compound

G cluster_blood_milk_barrier Blood-Milk Barrier cluster_udder Udder Tissue / Milk Penethamate_Hydriodide This compound (Lipophilic Prodrug) Hydrolysis Hydrolysis Penethamate_Hydriodide->Hydrolysis Penetration Benzylpenicillin Benzylpenicillin (Active Moiety) Hydrolysis->Benzylpenicillin Bacterial_Cell Mastitis Pathogen PBP Penicillin-Binding Proteins (PBPs) Benzylpenicillin->PBP Binding Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition PBP->Cell_Wall_Synthesis_Inhibition Inactivation Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Inhibition->Bacterial_Lysis G Start Start: Isolate Mastitis Pathogen Culture Subculture on appropriate agar medium (18-24h incubation) Start->Culture Prepare_Inoculum Prepare bacterial suspension in saline/PBS Culture->Prepare_Inoculum Standardize Adjust to 0.5 McFarland standard (~1-2 x 10^8 CFU/mL) Prepare_Inoculum->Standardize Dilute_Inoculum Dilute standardized suspension in broth for final inoculum (~5 x 10^5 CFU/mL) Standardize->Dilute_Inoculum Inoculate Inoculate plate with diluted bacterial suspension Dilute_Inoculum->Inoculate Prepare_Plate Prepare 96-well plate with serial dilutions of This compound Prepare_Plate->Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate Read_MIC Visually inspect for growth and determine MIC Incubate->Read_MIC End End: Report MIC value Read_MIC->End

References

Determining the Susceptibility of Bovine Mastitis Pathogens to Penethamate Hydriodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penethamate hydriodide is a prodrug of benzylpenicillin, recognized for its enhanced penetration into udder tissue, making it a valuable agent in veterinary medicine for the treatment of bovine mastitis. Upon administration, it undergoes hydrolysis to release benzylpenicillin, the active antimicrobial compound. Consequently, the in vitro antimicrobial susceptibility of bacterial isolates to this compound is determined by assessing their susceptibility to benzylpenicillin.

These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of benzylpenicillin against common bovine mastitis pathogens, namely Staphylococcus aureus, Streptococcus uberis, and Streptococcus dysgalactiae. The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This protocol details the broth microdilution method, a standardized and widely used technique for quantitative susceptibility testing. In this procedure, bacterial isolates are exposed to serial twofold dilutions of benzylpenicillin in a liquid growth medium within a 96-well microtiter plate. Following incubation, the plates are examined for visible bacterial growth, and the MIC is determined.

Quantitative Data Summary

The following tables summarize the typical MIC ranges, MIC₅₀, and MIC₉₀ values for benzylpenicillin against key bovine mastitis pathogens. These values are compiled from various studies and serve as a reference for expected outcomes. It is important to note that local resistance patterns may vary.

Table 1: Benzylpenicillin MIC Distribution for Staphylococcus aureus from Bovine Mastitis

MetricMIC (µg/mL)
MIC Range0.125 - >512
MIC₅₀0.5
MIC₉₀>2

Note: The presence of beta-lactamase (penicillinase) producing strains significantly elevates MIC values. A clinical isolate has been reported with an MIC of 512 µg/mL.[1]

Table 2: Benzylpenicillin MIC Distribution for Streptococcus uberis from Bovine Mastitis

MetricMIC (µg/mL)
MIC Range≤0.06 - 0.5
MIC₅₀≤0.125
MIC₉₀0.25

Data suggests that a high percentage of S. uberis isolates are susceptible to benzylpenicillin.[2][3]

Table 3: Benzylpenicillin MIC Distribution for Streptococcus dysgalactiae from Bovine Mastitis

MetricMIC (µg/mL)
MIC Range≤0.06 - 0.25
MIC₅₀≤0.06
MIC₉₀0.125

S. dysgalactiae generally exhibits high susceptibility to benzylpenicillin.

Experimental Protocols

Materials and Reagents
  • Benzylpenicillin sodium salt (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Laked or Lysed Horse Blood (for Streptococci)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial isolates (Staphylococcus aureus, Streptococcus uberis, Streptococcus dysgalactiae)

  • Quality control (QC) strain: Streptococcus pneumoniae ATCC® 49619

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Reagent reservoirs

Preparation of Benzylpenicillin Stock Solution
  • Calculate the amount of benzylpenicillin powder needed. Account for the potency of the powder as specified by the manufacturer.

  • Prepare a stock solution (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., deionized water).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -70°C until use.

Preparation of Bacterial Inoculum
  • Subculture the bacterial isolate onto an appropriate non-selective agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 35°C ± 2°C.

  • Select 3-5 well-isolated colonies and suspend them in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

  • Dilute the adjusted suspension in the appropriate broth medium (CAMHB for S. aureus; CAMHB supplemented with 2.5-5% laked horse blood for Streptococci) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

  • Add 50 µL of the working benzylpenicillin solution (at twice the highest desired final concentration) to the wells in the first column.

  • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 50 µL from the last column of dilutions.

  • Leave one column for a growth control (no antibiotic) and one well for a sterility control (broth only).

  • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL.

  • Seal the plate with an adhesive lid or place it in a container with a loose-fitting lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • Examine the sterility control well. It should show no growth.

  • Examine the growth control wells. They should show adequate turbidity.

  • Read the MIC as the lowest concentration of benzylpenicillin that completely inhibits visible growth (i.e., the first well that appears clear). A reading aid, such as a mirrored plate reader, can be used.

  • Check the QC strain results. The MIC for the QC strain (S. pneumoniae ATCC® 49619) should fall within the acceptable range (0.25-1 µg/mL).[4] If the QC result is out of range, the test results are considered invalid.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_results Results Phase isolate_prep 1. Prepare Bacterial Isolate (Subculture on Agar) inoculum_prep 2. Prepare Inoculum (Suspend in Saline, Adjust to 0.5 McFarland) isolate_prep->inoculum_prep inoculum_dilution 3. Dilute Inoculum (To final 5x10^5 CFU/mL in Broth) inoculum_prep->inoculum_dilution inoculation 7. Inoculate Plate (50 µL/well of diluted inoculum) inoculum_dilution->inoculation antibiotic_prep 4. Prepare Benzylpenicillin (Stock and Working Solutions) serial_dilution 6. Create Serial Dilutions (Add antibiotic and dilute across plate) antibiotic_prep->serial_dilution plate_setup 5. Dispense Broth (50 µL/well) plate_setup->serial_dilution serial_dilution->inoculation incubation 8. Incubate Plate (35°C for 16-20 hours) inoculation->incubation read_mic 9. Read MIC (Lowest concentration with no visible growth) incubation->read_mic qc_check 10. Validate with QC Strain (Check if MIC is in acceptable range) read_mic->qc_check report 11. Report Results qc_check->report

Caption: Workflow for MIC Determination via Broth Microdilution.

Signaling_Pathway Penethamate This compound (Prodrug) Hydrolysis Hydrolysis (in vivo/in vitro) Penethamate->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Drug) Hydrolysis->Benzylpenicillin PBP Penicillin-Binding Proteins (PBPs) Benzylpenicillin->PBP Inhibition Inhibition Benzylpenicillin->Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to Inhibition->CellWall

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Intramuscular Administration of Penethamate Hydriodide in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penethamate hydriodide is a prodrug of benzylpenicillin, specifically formulated for veterinary use, particularly in cattle.[1][2] Its unique lipophilic nature allows for effective penetration of the blood-milk barrier, making it a valuable agent for the treatment of bovine mastitis caused by penicillin-sensitive microorganisms.[3] Following intramuscular administration, this compound is rapidly hydrolyzed into the active metabolite, benzylpenicillin (penicillin G), and diethylaminoethanol.[1] This mechanism facilitates high concentrations of the active compound at the site of infection in the udder.[3] These application notes provide a comprehensive overview of the intramuscular administration protocols for this compound in cattle, including dosage regimens, pharmacokinetic data, and detailed experimental methodologies.

Mechanism of Action

This compound acts as a targeted delivery system for penicillin G to the mammary gland. As a prodrug, it is biologically inactive in its initial form.[3] After intramuscular injection, it is absorbed into the bloodstream and, due to its chemical properties, readily crosses from the blood into the milk.[3] Within the udder tissue and milk, it undergoes hydrolysis to release benzylpenicillin.[3] Benzylpenicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

Penethamate_Hydriodide This compound (Intramuscular Injection) Systemic_Circulation Systemic Circulation Penethamate_Hydriodide->Systemic_Circulation Blood_Milk_Barrier Blood-Milk Barrier Systemic_Circulation->Blood_Milk_Barrier Udder_Tissue_Milk Udder Tissue & Milk Blood_Milk_Barrier->Udder_Tissue_Milk Hydrolysis Hydrolysis Udder_Tissue_Milk->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Metabolite) Hydrolysis->Benzylpenicillin Bacterial_Cell_Wall_Inhibition Inhibition of Bacterial Cell Wall Synthesis Benzylpenicillin->Bacterial_Cell_Wall_Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Dosage and Administration Regimens

The recommended dosage of this compound can vary depending on the specific product and the severity of the infection. The following table summarizes common dosage regimens for the treatment of bovine mastitis.

ParameterRecommended Dosage/Administration
Dosage 10-15 mg/kg body weight daily[3]
10,000-15,000 IU/kg body weight daily[4]
Frequency Once daily[3][4]
Duration 1 to 5 consecutive days, depending on the condition[3][4]
Route Intramuscular (IM) injection[3][4]
Max Volume/Site 20 mL[4]
Pharmacokinetic Parameters of Benzylpenicillin following Intramuscular this compound Administration

The pharmacokinetic profile of benzylpenicillin after intramuscular administration of this compound has been investigated in lactating dairy cows.

ParameterPlasmaMilk
Time to Maximum Concentration (Tmax) 3.76 hours5.91 hours
Half-life (t1/2) 4.27 hours4.00 hours
Withdrawal Periods

Adherence to withdrawal periods is crucial to prevent antibiotic residues in food products.

ProductMeat and OffalMilk
PenethaOne 7 days[4]48 hours (for 5 MIU daily dose) or 60 hours (for 10 MIU followed by 5 MIU)[4]
Penethaject Not specified72 hours (6 milkings) for multiple treatments; 36 hours for a single treatment

Experimental Protocols

Clinical Efficacy Trial for Bovine Mastitis

This protocol outlines a randomized controlled field trial to evaluate the efficacy of intramuscular this compound for the treatment of subclinical mastitis in lactating dairy cows.[5]

a. Animal Selection:

  • Inclusion criteria: Lactating cows with a Somatic Cell Count (SCC) > 300,000 cells/mL in at least two of the last three monthly milk recordings.[5] At least one quarter must have an SCC > 250,000 cells/mL.[5] The same bacterial pathogen must be isolated from two consecutive milk samples taken 2-4 days apart.[5]

  • Exclusion criteria: Cows with clinical signs of mastitis, recent antibiotic treatment, or known hypersensitivity to penicillin.

b. Treatment Groups:

  • Treatment Group: Administer this compound intramuscularly at a dose of 15 mg/kg body weight once daily for 3 consecutive days.

  • Control Group: No treatment administered.

c. Data Collection:

  • Collect quarter milk samples for bacteriological analysis and SCC determination at 14, 28, and 60 days post-treatment.[5]

d. Outcome Assessment:

  • Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in the milk samples taken at 14 and 28 days post-treatment.[5]

  • Somatic Cell Count: Monitor changes in SCC in treated versus control groups.

Animal_Selection Animal Selection (Subclinical Mastitis) Randomization Randomization Animal_Selection->Randomization Treatment_Group Treatment Group (IM this compound) Randomization->Treatment_Group Control_Group Control Group (No Treatment) Randomization->Control_Group Monitoring Monitoring (60 days) Treatment_Group->Monitoring Control_Group->Monitoring Milk_Sampling Milk Sampling (Days 14, 28, 60) Monitoring->Milk_Sampling Data_Analysis Data Analysis (Bacteriological Cure & SCC) Milk_Sampling->Data_Analysis

Caption: Clinical efficacy trial workflow.

Pharmacokinetic Study Protocol

This protocol describes a study to determine the pharmacokinetic profile of benzylpenicillin in plasma and milk of lactating dairy cows following intramuscular administration of this compound.

a. Animal Preparation:

  • Use healthy, lactating dairy cows.

  • House animals in individual stalls to allow for accurate sample collection.

  • Acclimate animals to the experimental conditions for at least 48 hours prior to the study.

b. Drug Administration:

  • Reconstitute the this compound powder with the provided sterile diluent according to the manufacturer's instructions.[3] Shake well until the powder is fully dissolved.[3]

  • Administer a single intramuscular injection of this compound at a dose of 15 mg/kg body weight into the neck muscles.

c. Sample Collection:

  • Blood: Collect blood samples from the jugular or coccygeal vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-administration).

  • Milk: Collect milk samples from all four quarters at the same time points as blood collection.

  • Process blood samples by centrifugation to separate plasma. Store plasma and milk samples at -20°C or lower until analysis.

d. Sample Analysis:

  • Determine the concentration of benzylpenicillin in plasma and milk samples using a validated High-Performance Liquid Chromatography (HPLC) method.[6][7]

Animal_Prep Animal Preparation Drug_Admin Drug Administration (Single IM Dose) Animal_Prep->Drug_Admin Sample_Collection Blood & Milk Sample Collection (Timed Intervals) Drug_Admin->Sample_Collection Sample_Processing Sample Processing (Plasma Separation, Storage) Sample_Collection->Sample_Processing HPLC_Analysis HPLC Analysis (Benzylpenicillin Concentration) Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Tmax, t1/2, etc.) HPLC_Analysis->PK_Modeling

Caption: Pharmacokinetic study workflow.

Conclusion

The intramuscular administration of this compound is an effective therapeutic strategy for bovine mastitis. Its unique pharmacokinetic properties ensure high concentrations of the active compound, benzylpenicillin, at the site of infection. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working with this important veterinary antibiotic. Adherence to recommended dosages, administration protocols, and withdrawal times is essential for ensuring therapeutic efficacy and food safety.

References

Application Notes and Protocols: Use of Penethamate Hydriodide in Lactating Cows

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penethamate hydriodide is a pro-drug of benzylpenicillin (Penicillin G) specifically formulated for veterinary use, primarily in the treatment of bovine mastitis.[1][2] Its unique chemical structure as the diethylaminoethyl ester of benzylpenicillin makes it highly lipophilic, allowing for efficient penetration of the blood-milk barrier following intramuscular (IM) administration.[3][4] Once in the udder, it is hydrolyzed into its active form, benzylpenicillin, which exerts a bactericidal effect against susceptible Gram-positive bacteria, the common causative agents of mastitis.[2][3] This targeted delivery system results in high concentrations of the active antibiotic at the site of infection, including within mammary epithelial cells, making it an effective option for systemic treatment.[3][5]

These notes provide detailed data, experimental protocols, and visualizations for researchers, scientists, and drug development professionals working with this compound for the treatment of mastitis in lactating dairy cows.

Mechanism of Action and Pharmacokinetics

Following intramuscular injection, this compound is absorbed into the bloodstream. Due to its basic and lipophilic nature, it readily crosses from the blood into the slightly more acidic environment of the milk and udder tissue.[3][6] Inside the udder, it becomes "ion-trapped" and is rapidly hydrolyzed to benzylpenicillin and diethylaminoethanol.[2][3] Benzylpenicillin then acts by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and a bactericidal effect.[3] A key advantage of penethamate is its ability to penetrate mammary epithelial cells, allowing it to kill intracellular pathogens such as Staphylococcus aureus and Streptococcus uberis, which can be a cause of persistent and recurrent infections.[5][7]

G cluster_systemic Systemic Circulation cluster_udder Udder Environment (Milk & Tissue) cluster_action Bactericidal Action PNT_IM This compound (IM Injection) PNT_Blood Penethamate in Bloodstream (Lipophilic Pro-drug) PNT_IM->PNT_Blood Absorption PNT_Udder Penethamate Concentrates in Udder (Ion Trapping) PNT_Blood->PNT_Udder Crosses Blood-Milk Barrier Hydrolysis Hydrolysis PNT_Udder->Hydrolysis Epithelial_Cell Mammary Epithelial Cell PNT_Udder->Epithelial_Cell Penetrates Cell PenG Benzylpenicillin (Active Antibiotic) Hydrolysis->PenG Cell_Wall Inhibits Cell Wall Synthesis PenG->Cell_Wall Bacteria_Intra Intracellular Bacteria (e.g., S. aureus) PenG->Bacteria_Intra Intracellular Killing Bacteria_Extra Extracellular Bacteria (e.g., S. uberis) Lysis Bacterial Cell Lysis Bacteria_Extra->Lysis Cell_Wall->Bacteria_Extra

Figure 1: Mechanism of Action of this compound.

Data Presentation

Quantitative data from various studies are summarized below for comparative analysis.

Table 1: Pharmacokinetic Parameters of Penicillin G in Lactating Cows Following a Single Intramuscular Injection of this compound

ParameterPlasmaMilkReference
Mean Time to Max Concentration (Tmax) 3.76 hours5.91 hours[8]
Mean Half-life (T1/2) 4.27 hours4.00 hours[8]
Notes This compound administration leads to penicillin G concentrations in milk up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.[3]

Table 2: Efficacy of Intramuscular this compound in Treating Subclinical Mastitis

Study FocusTreatment GroupDurationBacteriological Cure Rate (Quarter %)Bacteriological Cure Rate (Cow %)Reference
Efficacy vs. Control This compound3 Days59.5%52.2%[9][10]
Untreated Control-16.7%10.9%[9][10]
Prolonged Duration This compound (5g/day)3 Days32%-[11][12]
This compound (5g/day)6 Days56%-[11][12]
Untreated Control-16%-[11][12]

Note: In these studies, bacteriological cure was generally defined as the absence of the pre-treatment pathogen in post-treatment milk samples.[9][12]

Table 3: Comparative Efficacy of Systemic vs. Intramammary Treatment for Clinical Mastitis

Treatment GroupAdministration RouteDurationBacteriological & Clinical CureSCC ReductionReference
This compound Intramuscular3 DaysNo significant differenceMore frequent reduction below 250,000 cells/mL, including in adjacent subclinical quarters.[13]
Ampicillin/Cloxacillin Intramammary3 DaysNo significant differenceLess frequent reduction.[13]

Table 4: General Dosage and Withdrawal Information

ParameterGuidelineReference
Dosage 10 - 15 mg/kg body weight, daily[3][4]
Administration Intramuscular (IM) Injection[3]
Treatment Duration 1 - 5 consecutive days, typically 3 days[3][13]
Milk Withdrawal 96 - 108 hours (Product specific)[4]
Meat Withdrawal 38 days (Product specific)[14]

Disclaimer: Dosage, administration, and withdrawal periods are subject to variation based on the specific product formulation and local regulations. Always consult the product data sheet for precise instructions.

Experimental Protocols

Detailed methodologies for key experimental designs are provided below.

Protocol 1: Efficacy Evaluation of Systemic this compound for Subclinical Mastitis

(Based on the methodology described by Salat et al., 2008)[9]

  • Objective: To evaluate the efficacy of a 3-day intramuscular treatment regimen of this compound compared to no treatment for lactating cows with subclinical mastitis.

  • Methodology:

    • Animal Selection (Inclusion Criteria):

      • Lactating dairy cows with a history of high somatic cell counts (SCC), specifically ≥300,000 cells/mL in at least two of the last three monthly milk recordings.

      • At least one quarter with a current SCC >250,000 cells/mL.

      • Isolation of the same bacterial species from two consecutive quarter milk samples taken 2 to 4 days apart (pre-treatment confirmation).

    • Randomization: Eligible cows are randomly assigned to either a Treatment Group or a Control Group.

    • Treatment Administration:

      • Treatment Group: Administer this compound intramuscularly at a dose of 15 mg/kg body weight once daily for three consecutive days.

      • Control Group: Receive no treatment.

    • Sample Collection and Monitoring:

      • Collect quarter milk samples for bacteriological analysis and SCC determination at 14, 28, and 60 days post-treatment initiation.

      • Clinical observations should be recorded daily during the treatment period.

    • Endpoint Definition:

      • Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in the quarter milk samples taken at both 14 and 28 days post-treatment.

      • SCC Response: Monitor the change in SCC from baseline at each post-treatment time point.

    • Data Analysis: Compare the bacteriological cure rates and changes in SCC between the treatment and control groups using appropriate statistical methods (e.g., logistic regression for cure rates).

G cluster_groups start Cow Population with Subclinical Mastitis History criteria Inclusion Screening: 1. Historical SCC > 300k 2. Quarter SCC > 250k 3. Confirmed Pathogen (2x) start->criteria randomize Randomization criteria->randomize treat_group Treatment Group: IM Penethamate (3 days) randomize->treat_group Assign control_group Control Group: No Treatment randomize->control_group Assign sampling Post-Treatment Sampling (Days 14, 28, 60) treat_group->sampling control_group->sampling analysis Analysis: - Bacteriology (Cure Rate) - Somatic Cell Count (SCC) sampling->analysis end Compare Outcomes Between Groups analysis->end

Figure 2: Experimental Workflow for a Clinical Trial.
Protocol 2: Investigating the Effect of Treatment Duration on Efficacy

(Based on the methodology described by Steele and McDougall, 2014)[12]

  • Objective: To evaluate the effect of a standard (3-day) versus a prolonged (6-day) treatment duration of this compound on bacteriological cure and SCC in cows with subclinical mastitis.

  • Methodology:

    • Animal Selection:

      • Select cows with a composite SCC >200,000 cells/mL and a positive result on a cow-side test (e.g., Rapid Mastitis Test) in at least one quarter.

      • Collect milk samples from all quarters for bacteriological culture to identify the causative pathogen.

    • Grouping: Cows with a confirmed bacterial pathogen are randomly allocated to one of three groups:

      • Control Group: No treatment.

      • 3-Day Treatment Group: Receive daily IM injections of this compound (e.g., 5 g/cow ) for three consecutive days.

      • 6-Day Treatment Group: Receive daily IM injections of this compound (e.g., 5 g/cow ) for six consecutive days.

    • Post-Treatment Sampling:

      • Collect quarter milk samples for bacteriology at approximately 21 and 28 days post-treatment initiation.

      • Collect composite SCC data from the next scheduled herd test.

    • Endpoint Definition:

      • Bacteriological Cure: The pathogen isolated pre-treatment is not present in either of the post-treatment samples (Day 21 and Day 28).

      • SCC Response: Compare the geometric mean SCC at the subsequent herd test among the three groups.

    • Data Analysis: Analyze the proportion of cured glands and the post-treatment SCC, accounting for factors like pathogen type, cow age, and pre-treatment SCC.

Logical Relationships in Treatment Decisions

The decision to use a systemic antibiotic like this compound over a local intramammary (IMM) therapy depends on several clinical factors. Systemic therapy is often preferred when the infection involves more than one quarter, when systemic signs of illness are present, or when intramammary administration is impractical.[3]

G start Mastitis Case Identified culture Perform Culture & Sensitivity Testing start->culture decision1 Systemic Signs (Fever, Anorexia)? culture->decision1 decision2 More Than One Quarter Affected? decision1->decision2 No systemic_therapy Strongly Consider Systemic Therapy (e.g., this compound) + Supportive Care decision1->systemic_therapy Yes decision2->systemic_therapy Yes local_therapy Consider Local Intramammary (IMM) Therapy decision2->local_therapy No

References

Troubleshooting & Optimization

factors affecting penethamate hydriodide degradation in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for penethamate hydriodide formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and degradation of this compound in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: this compound (PNT), an ester prodrug of benzylpenicillin (BP), primarily degrades via hydrolysis in aqueous solutions to form benzylpenicillin and diethylaminoethanol.[1][2][3] The degradation follows pseudo-first-order kinetics over a pH range of 2 to 9.3.[1]

Q2: What is the optimal pH for maximizing the stability of this compound in aqueous formulations?

A2: The maximum stability of this compound in aqueous solutions is observed at a pH of approximately 4.5.[1][4][5] At this pH, the degradation rate is at its minimum.[1]

Q3: How does temperature affect the degradation rate of this compound?

A3: The degradation of this compound is temperature-dependent. The Arrhenius activation energies have been determined at pH 3.01, 6.01, and 8.04 to be 62.1, 74.1, and 98.8 kJ mol-1, respectively, indicating that the degradation rate increases with temperature.[1] For instance, at a physiological pH of 7.3 and a temperature of 37°C, the half-life of penethamate in an aqueous solution is only 23 minutes.[6]

Q4: Can the choice of formulation vehicle improve the stability of this compound?

A4: Yes, the formulation vehicle plays a crucial role. Oily suspensions have been shown to significantly enhance the chemical stability of PNT compared to aqueous solutions.[1][7] In some oily suspensions, around 95% of PNT remained after 3 months under intermediate storage conditions (30°C).[1] However, degradation in oily solutions is rapid.[1][7]

Q5: Are there any excipients that are known to affect the stability of this compound?

A5: Yes. For example, propylene glycol (PG) has been shown to increase the half-life of PNT in aqueous solutions.[1] Conversely, the presence of iodide ions (common ion effect) can decrease the half-life in solution but increase the shelf-life (t90) in aqueous suspensions by reducing solubility.[1] The type of buffer salt can also have an influence; at pH 6, acetate buffers resulted in approximately twice the stability compared to phosphate buffers.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Newly Developed Aqueous Formulation
Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your formulation. The optimal pH for PNT stability is around 4.5. Adjust the pH using appropriate buffers if necessary.[1][4][5]
High Storage Temperature Store the formulation at refrigerated temperatures (2-8°C) as PNT degradation is accelerated at higher temperatures.[5]
Incompatible Buffer System If using a phosphate buffer at pH 6, consider switching to an acetate buffer, which has been shown to improve stability.[1]
Presence of Water This compound is unstable in water.[8] For long-term stability, consider developing a non-aqueous or oily suspension formulation.[1][7]
Issue 2: Precipitation Observed in the this compound Formulation
Possible Cause Troubleshooting Step
pH Shift A change in pH could affect the solubility of PNT or its degradation products. Re-measure and adjust the pH of the formulation.
Excipient Incompatibility Certain excipients may interact with PNT to form insoluble complexes. Conduct compatibility studies with individual excipients.
Supersaturation The concentration of PNT may exceed its solubility in the chosen vehicle. Determine the solubility of PNT in your formulation system and adjust the concentration accordingly.
Issue 3: Discoloration of the Formulation Over Time
Possible Cause Troubleshooting Step
Degradation Products The formation of degradation products can lead to a change in color. Analyze the formulation using a stability-indicating method like HPLC to identify and quantify the degradants.
Oxidation Although hydrolysis is the primary degradation pathway, oxidative degradation of PNT or other excipients could be occurring. Consider the use of antioxidants or packaging the formulation under an inert atmosphere (e.g., nitrogen).
Light Sensitivity Some molecules are sensitive to light. Store the formulation in light-protected containers to rule out photodegradation.

Quantitative Data Summary

Table 1: Effect of pH on the Half-life (t1/2) of this compound in Aqueous Solution at 30°C

pHHalf-life (t1/2)
2.0143.6 minutes[9]
4.544 hours[1]
9.314.2 minutes[9]

Table 2: Stability of this compound in Oily Suspensions after 105 Days at 30°C

Oily Vehicle% PNT Remaining
Light Liquid Paraffin (LP)96.2%[1]
Miglyol 812 (MIG)95.4%[1]
Ethyl Oleate (EO)94.1%[1]
Sunflower Oil (SO)86.4%[1]

Table 3: Effect of Propylene Glycol (PG) on the Shelf-life (t90) of this compound in Aqueous Suspensions

% PG in FormulationEstimated Shelf-life (t90)
5%15 days[1]
60%11 days[1]

Experimental Protocols

Key Experiment: Stability-Indicating HPLC Method for this compound and Benzylpenicillin

This protocol outlines a reversed-phase HPLC method for the simultaneous determination of this compound and its primary degradation product, benzylpenicillin.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a photodiode array (PDA) detector.

  • Column: A suitable C18 column.

  • Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength suitable for both PNT and BP (e.g., 220 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Preparation of Solutions:

  • Standard Solutions: Prepare stock solutions of PNT and BP in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples (e.g., 1-100 µg/mL).[1]

  • Sample Preparation: Dilute the formulation samples with the mobile phase to a concentration within the calibration range.

3. Method Validation:

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) on PNT to generate degradation products. The method is considered stability-indicating if the peaks for PNT and BP are well-resolved from any degradation product peaks.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The method is linear if the correlation coefficient (r) is > 0.99.[1]

  • Precision and Accuracy: Determine the intra-day and inter-day precision (as %RSD) and accuracy by analyzing replicate samples at different concentrations. The acceptance criteria are typically %RSD ≤ 2% and accuracy within 98-102%.[1]

4. Sample Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify PNT and BP in the samples by comparing their retention times and peak areas to those of the standard solutions.

Visualizations

Penethamate_Degradation_Pathway PNT This compound BP Benzylpenicillin (Active Moiety) PNT->BP Hydrolysis (Primary Pathway) DEA Diethylaminoethanol PNT->DEA Hydrolysis (Primary Pathway) Other Other Degradation Products PNT->Other Alternative Pathways

Caption: Primary degradation pathway of this compound.

Experimental_Workflow_Stability_Testing Formulation Prepare Penethamate Hydriodide Formulation Storage Store at Controlled Conditions (e.g., 30°C) Formulation->Storage Sampling Collect Samples at Defined Time Points Storage->Sampling Preparation Prepare Samples for HPLC Sampling->Preparation HPLC HPLC Analysis Preparation->HPLC Quantification Quantify PNT and Degradation Products HPLC->Quantification Kinetics Determine Degradation Kinetics and Shelf-life Quantification->Kinetics

Caption: Workflow for a typical stability study of a this compound formulation.

References

optimizing penethamate hydriodide dosage for research models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Penethamate Hydriodide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their research models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug of benzylpenicillin (Penicillin G).[1][2] In its initial form, it is biologically inactive.[3] Following administration, it is rapidly hydrolyzed in the body to release the active antimicrobial agent, benzylpenicillin, and diethylaminoethanol.[1] The antimicrobial activity is exclusively related to benzylpenicillin, which acts by inhibiting the synthesis of the bacterial cell wall.[1] This leads to a bactericidal effect, particularly against Gram-positive bacteria.[3]

Q2: I am seeing inconsistent results in my in vivo experiments. What could be the cause?

A2: Inconsistent results can stem from several factors. One key aspect to consider is the stability of the reconstituted this compound solution. Once reconstituted, its stability can be limited. For instance, one commercial preparation is stable for two days when stored below 25°C.[3] Ensure you are preparing fresh solutions as required and storing them appropriately. Additionally, the choice of administration route and dosage can significantly impact outcomes. Low daily doses and prolonged treatment have been associated with an increased risk of resistance development in some contexts.[4]

Q3: What is the recommended solvent for reconstituting this compound powder?

A3: For veterinary preparations, this compound powder is typically reconstituted with sterile diluent, often water for injection, supplied with the product.[3] For research purposes, it is crucial to use a sterile, appropriate vehicle. The stability of penethamate is pH-dependent, with minimum degradation occurring at a pH of around 4.5.[5] Therefore, using a sterile buffered solution at this pH may enhance stability for experimental use.

Q4: Are there any known stability issues with this compound?

A4: Yes, this compound is known for its instability in aqueous solutions.[6][7] The half-life of penethamate in an aqueous solution at 37°C and physiological pH (7.3) is approximately 23 minutes.[1] In tissue homogenates at 32°C, half of the penethamate was hydrolyzed within two hours, and none remained after 20 hours.[1] For longer-term stability, oily suspensions have been shown to significantly enhance the chemical stability of penethamate.[5]

Q5: What are the target pathogens for this compound?

A5: As a prodrug of benzylpenicillin, this compound is primarily effective against Gram-positive bacteria. This includes various species of Staphylococcus and Streptococcus.[1] It is important to note that it is not effective against bacteria that produce beta-lactamase (penicillinase), which can inactivate benzylpenicillin.[2]

Troubleshooting Guides

Issue 1: Lower than expected efficacy in an in vivo infection model.

Possible Cause Troubleshooting Step
Inadequate Dosage The administered dose may be too low to achieve therapeutic concentrations of benzylpenicillin at the site of infection. Review available pharmacokinetic and pharmacodynamic data. Consider a dose-escalation study to determine the optimal therapeutic dose for your specific research model and pathogen.
Drug Instability This compound solution may have degraded prior to administration. Prepare fresh solutions for each experiment and store them at the recommended temperature for the shortest possible time. Consider using a buffered solution at pH 4.5 to improve stability.
Bacterial Resistance The bacterial strain used in your model may be resistant to benzylpenicillin, potentially through the production of beta-lactamases. Confirm the susceptibility of your bacterial strain to benzylpenicillin using standard antimicrobial susceptibility testing (e.g., MIC determination).[2]
Administration Route The chosen route of administration (e.g., oral, subcutaneous) may result in poor bioavailability. This compound is typically administered via intramuscular injection in veterinary medicine to ensure rapid absorption.[3]

Issue 2: High variability in experimental results between animals.

Possible Cause Troubleshooting Step
Inconsistent Drug Preparation Variability in the reconstitution of the this compound powder can lead to inconsistent doses. Ensure the powder is fully dissolved and the solution is homogenous before administration. Use precise measurements for the diluent.
Variability in Animal Physiology Factors such as age, weight, and health status of the research animals can influence drug metabolism and clearance. Ensure that animals are age- and weight-matched across experimental groups.
Injection Technique Improper or inconsistent injection technique can affect the absorption rate of the drug. Ensure that all personnel are properly trained in the chosen administration route (e.g., intramuscular, intraperitoneal injection) for the specific animal model.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound in Laboratory Animals

SpeciesRoute of AdministrationLD50 (mg/kg body weight)
Laboratory AnimalsOral or Subcutaneous≥ 2000
Laboratory AnimalsIntraperitoneal300 - 1650
Laboratory AnimalsIntravenous30 - 90
(Source: European Medicines Agency)[1]

Table 2: Repeat-Dose Toxicity of this compound

SpeciesRoute of AdministrationDosageDurationObservations
RatSubcutaneous200 mg/kg bw daily7 weeksNo significant effects on growth rate or haematological parameters. No treatment-related abnormalities detected at autopsy.
RabbitIntramuscular25 or 50 mg/kg daily20 to 36 daysSimilar results to the rat study.
(Source: European Medicines Agency)[1]

Table 3: Recommended Maximum Administration Volumes for Research Models

SpeciesIntramuscular (IM) Injection Volume (per site)Intraperitoneal (IP) Injection VolumeSubcutaneous (SC) Injection Volume
Mouse 0.05 mL< 10 mL/kg10 mL/kg
Rat 0.1 mL< 10 mL/kg5 mL/kg
(Source: University of California, Davis IACUC; The University of British Columbia Animal Care Services)[8][9]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of this compound

  • Animal Model: Select an appropriate research model (e.g., mouse, rat) and establish a localized or systemic infection with a susceptible bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae).

  • Drug Preparation:

    • On the day of the experiment, reconstitute this compound powder with a sterile vehicle (e.g., sterile water for injection, or a sterile buffer at pH 4.5) to the desired stock concentration.

    • Ensure the powder is completely dissolved.

    • Further dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired dosage concentration.

  • Dosing and Administration:

    • Divide the animals into experimental groups (e.g., vehicle control, different dosage levels of this compound).

    • Administer the prepared solution via the chosen route (e.g., intramuscular, intraperitoneal). For intramuscular injection in rodents, the quadriceps or gluteal muscles are common sites.

    • The volume of administration should not exceed the recommended limits for the specific animal model and route (see Table 3).

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for clinical signs of infection and any adverse reactions to the treatment.

    • At predetermined time points, collect relevant samples (e.g., blood, tissue from the site of infection) to assess bacterial load (e.g., colony-forming units, CFU).

    • At the end of the study, euthanize the animals and perform further analysis as required (e.g., histopathology).

  • Data Analysis:

    • Compare the bacterial load and other relevant parameters between the treatment and control groups to determine the efficacy of this compound.

Protocol 2: In Vitro Intracellular Killing Assay

This protocol is adapted from a study on the intracellular activity of this compound against mastitis pathogens.[10]

  • Cell Culture: Culture a suitable epithelial cell line (e.g., bovine mammary epithelial cells or a relevant cell line for your research) to confluence in appropriate cell culture plates.

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth.

  • Infection of Cells:

    • Wash the confluent cell monolayers with PBS.

    • Infect the cells with the bacterial suspension at a specific multiplicity of infection (MOI) and incubate to allow for bacterial internalization.

  • Extracellular Bacteria Removal:

    • After the infection period, remove the medium and wash the cells with PBS.

    • Treat the cells with an antibiotic that does not penetrate the epithelial cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • This compound Treatment:

    • Wash the cells again to remove the extracellular antibiotic.

    • Add fresh culture medium containing various concentrations of this compound to the infected cells. Include a control group with no this compound.

    • Incubate for a defined period to allow the drug to act on the intracellular bacteria.

  • Quantification of Intracellular Bacteria:

    • Wash the cells to remove the this compound.

    • Lyse the epithelial cells with a suitable lysis buffer (e.g., sterile water with a non-ionic detergent) to release the intracellular bacteria.

    • Perform serial dilutions of the cell lysates and plate on appropriate agar plates to determine the number of viable intracellular bacteria (CFU).

  • Data Analysis:

    • Calculate the percentage of bacterial killing for each concentration of this compound compared to the untreated control.

Visualizations

G cluster_0 Extracellular Space cluster_1 Host Cell/Tissue cluster_2 Bacterial Cell This compound This compound Benzylpenicillin (Active) Benzylpenicillin (Active) This compound->Benzylpenicillin (Active) Hydrolysis Diethylaminoethanol Diethylaminoethanol This compound->Diethylaminoethanol PBP Penicillin-Binding Proteins (PBPs) Benzylpenicillin (Active)->PBP Inhibition Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to

Caption: Mechanism of action of this compound.

G A 1. Establish Infection Model (e.g., bacterial challenge in rodents) B 2. Randomize Animals into Treatment & Control Groups A->B C 3. Prepare this compound (Reconstitute and Dilute) B->C D 4. Administer Treatment (e.g., IM, IP) C->D E 5. Monitor Clinical Signs & Animal Welfare D->E F 6. Collect Samples at Pre-defined Timepoints E->F G 7. Quantify Bacterial Load (e.g., CFU counts) F->G H 8. Analyze and Compare Data Between Groups G->H

Caption: Experimental workflow for an in vivo efficacy study.

G Inconsistent Results Inconsistent Results Dosage Dosage Inconsistent Results->Dosage Drug Stability Drug Stability Inconsistent Results->Drug Stability Bacterial Strain Bacterial Strain Inconsistent Results->Bacterial Strain Administration Administration Inconsistent Results->Administration Review Literature for PK/PD Data Review Literature for PK/PD Data Dosage->Review Literature for PK/PD Data Prepare Fresh Solutions Prepare Fresh Solutions Drug Stability->Prepare Fresh Solutions Check MIC of Strain Check MIC of Strain Bacterial Strain->Check MIC of Strain Refine Injection Technique Refine Injection Technique Administration->Refine Injection Technique

Caption: Troubleshooting common experimental issues.

References

Technical Support Center: Enhancing the Stability of Penethamate Hydriodide in Oily Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of stable penethamate hydriodide (PNT) in oily vehicles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable in aqueous formulations?

A1: this compound (PNT), an ester prodrug of benzylpenicillin, is highly susceptible to hydrolysis in aqueous environments.[1][2] This degradation process is pH-dependent, with the molecule being most stable at a pH of approximately 4.5.[3][4] In aqueous solutions at physiological pH (around 7.3) and 37°C, the half-life of PNT can be as short as 23 minutes.[1] The primary degradation products are benzylpenicillin (the active therapeutic agent) and diethylaminoethanol.[1] Due to this inherent instability, commercially available PNT products are often supplied as a dry powder for reconstitution with an aqueous vehicle immediately before injection.[5][6]

Q2: What is the primary advantage of using an oily formulation for this compound?

A2: The primary advantage of an oily formulation is the significant improvement in the chemical stability of this compound.[5][7] By suspending PNT in a non-aqueous, oily vehicle, the rate of hydrolysis is dramatically reduced.[5] This allows for the development of ready-to-use (RTU) injectable products with a much longer shelf-life compared to reconstituted aqueous suspensions.[5][6] Studies have shown that in certain oily suspensions, over 95% of PNT can remain after 3 months, even under intermediate storage conditions (30°C).[7]

Q3: Which type of oil is best for formulating a stable this compound suspension?

A3: The choice of oil can significantly impact the stability of the PNT suspension. Research indicates that the stability of PNT in oily suspensions, after 3.5 months, follows this general order: light liquid paraffin > medium chain triglyceride (miglyol 812) > ethyl oleate > sunflower oil.[5] The solubility of PNT in the oil is a critical factor; lower solubility generally correlates with better stability in a suspension. The observed order of solubility is sunflower oil > ethyl oleate > miglyol 812 > light liquid paraffin.[5] Therefore, oils in which PNT has lower solubility are generally preferred for suspension formulations.

Q4: What are the critical factors to control in an oily formulation to ensure the stability of this compound?

A4: The most critical factor to control is the moisture content within the formulation.[5] Even in an oily vehicle, residual water can lead to the hydrolysis of PNT. Therefore, using a substantially water-free carrier is crucial.[8] Other important considerations include the choice of oil (as discussed in Q3), the particle size of the suspended PNT, and the use of appropriate excipients that do not introduce moisture or promote degradation.

Q5: What analytical methods are suitable for assessing the stability of this compound in oily formulations?

A5: A validated, stability-indicating analytical method is essential. A reversed-phase high-performance liquid chromatography (HPLC) assay is a commonly used and effective method.[7] This method allows for the simultaneous determination of the parent compound, this compound, and its primary degradant, benzylpenicillin.[7] This enables accurate quantification of the remaining PNT and the extent of degradation over time.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in my oily suspension.

Potential Cause Troubleshooting Step
High moisture content in the oil or excipients. 1. Use anhydrous grades of oils and excipients. 2. Implement a stringent drying process for all components before formulation. 3. Store raw materials and the final formulation under controlled low-humidity conditions.[5]
PNT has high solubility in the chosen oil. 1. Select an oil in which PNT has lower solubility (e.g., light liquid paraffin).[5] 2. Consider creating a suspension rather than a solution, as PNT is more stable in the solid state.[5]
Incompatible excipients. 1. Review all excipients for potential reactivity with PNT. 2. Conduct compatibility studies with individual excipients and PNT.
Degradation during processing (e.g., high temperature). 1. Avoid high temperatures during the formulation process. 2. If heat is required for sterilization or other steps, evaluate its impact on PNT stability and optimize the process.

Issue 2: Poor physical stability of the this compound suspension (e.g., caking, particle agglomeration).

Potential Cause Troubleshooting Step
Inappropriate particle size of PNT. 1. Control the particle size of the PNT powder through micronization. 2. A uniform and appropriate particle size distribution can improve suspension stability.
Inadequate wetting of PNT particles by the oil. 1. Incorporate a suitable wetting or suspending agent that is compatible with PNT and the oily vehicle. Polysorbate 80 has been used in some formulations.[7]
Density mismatch between PNT and the oil. 1. Use a viscosity-modifying agent to slow down the sedimentation of PNT particles.

Data Presentation

Table 1: Stability of this compound in Various Oily Suspensions at 30°C

Oily Vehicle % PNT Remaining after 105 days (3.5 months)
Light Liquid Paraffin (LP)96.2%[5][7]
Miglyol 812 (MIG)95.4%[5][7]
Ethyl Oleate (EO)94.1%[5][7]
Sunflower Oil (SO)86.4%[5][7]

Table 2: Half-life of this compound in Aqueous Solutions at 30°C

pH Half-life (t½)
4.544 hours[7]
Aqueous Buffer (general)1.8 days[3]
Propylene Glycol:Citrate Buffer (60:40, v/v, pH 4.5)4.3 days[3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Oily Suspension

  • Material Preparation: Ensure all glassware and equipment are thoroughly dried. Use anhydrous grades of the selected oily vehicle (e.g., Light Liquid Paraffin) and any excipients. This compound powder should be sterile and have a controlled particle size.

  • Vehicle Preparation: If using excipients such as suspending agents (e.g., 0.15% Polysorbate 80), disperse or dissolve them in the oily vehicle with gentle mixing.[7]

  • Suspension Formation: Gradually add the micronized this compound powder to the prepared oily vehicle under aseptic conditions.

  • Homogenization: Homogenize the mixture to ensure a uniform and fine suspension of the PNT particles.

  • Filling and Storage: Fill the final suspension into sterile, dry vials, ensuring minimal headspace. Store at controlled room temperature, protected from light and moisture.

Protocol 2: HPLC-Based Stability Assessment of this compound

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation between PNT and benzylpenicillin.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength suitable for both PNT and benzylpenicillin (e.g., 225 nm).[9]

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Standard Preparation: Prepare standard solutions of known concentrations of PNT and benzylpenicillin in a suitable solvent.

  • Sample Preparation: Accurately weigh a portion of the oily suspension and extract the PNT and any degradants using a suitable solvent system. This may involve a liquid-liquid extraction procedure to separate the analytes from the oil matrix.

  • Analysis: Inject the prepared sample and standard solutions into the HPLC system.

  • Quantification: Determine the concentrations of PNT and benzylpenicillin in the sample by comparing the peak areas to the standard calibration curves. The percentage of remaining PNT can then be calculated at each time point of the stability study.

Visualizations

cluster_formulation Experimental Workflow: PNT Oily Suspension cluster_analysis Stability Analysis Materials 1. Material Preparation (Anhydrous Oil, Micronized PNT) Vehicle 2. Vehicle Preparation (Add Excipients) Materials->Vehicle Suspension 3. Suspension Formation (Add PNT to Vehicle) Vehicle->Suspension Homogenize 4. Homogenization Suspension->Homogenize Fill 5. Fill & Store Homogenize->Fill Sampling A. Stability Sampling (Time points: T0, T1, T2...) Fill->Sampling Stability Study Extraction B. Sample Extraction (Separate PNT from Oil) Sampling->Extraction HPLC C. HPLC Analysis Extraction->HPLC Data D. Data Quantification (% PNT Remaining) HPLC->Data PNT This compound (PNT) (Ester Prodrug) BP Benzylpenicillin (BP) (Active Drug) PNT->BP Hydrolysis DEA Diethylaminoethanol PNT->DEA Hydrolysis Water H₂O (Moisture) Water->PNT cluster_troubleshooting Troubleshooting: Rapid PNT Degradation Problem Observed Problem: Rapid PNT Degradation Cause1 Potential Cause 1: High Moisture Content Problem->Cause1 Cause2 Potential Cause 2: High PNT Solubility in Oil Problem->Cause2 Cause3 Potential Cause 3: Incompatible Excipients Problem->Cause3 Solution1 Solution: Use Anhydrous Materials Control Humidity Cause1->Solution1 Solution2 Solution: Select Low-Solubility Oil (e.g., Light Liquid Paraffin) Cause2->Solution2 Solution3 Solution: Conduct Excipient Compatibility Studies Cause3->Solution3

References

Technical Support Center: Penethamate Hydriodide Reconstitution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penethamate hydriodide powder.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reconstitution of this compound powder.

Issue 1: The powder is forming clumps and not dispersing.

  • Question: I am trying to reconstitute this compound powder, but it is forming clumps and not going into suspension easily. What could be the cause and how can I resolve this?

  • Answer: Clumping of this compound powder upon addition of the reconstitution solvent can be attributed to several factors. The powder is known to be unstable in aqueous solutions, and its interaction with the solvent can be influenced by temperature and the rate of solvent addition.[1][2][3]

    • Potential Causes:

      • Improper mixing technique: Simply adding the solvent without immediate and vigorous agitation can lead to localized saturation and clumping.

      • Temperature of the solvent: Using a very cold solvent may slow down the wetting and dispersion process.[3]

      • Static electricity: The powder may be prone to static, causing it to adhere to surfaces and itself.

      • Moisture absorption: If the powder has been exposed to humidity, it may have started to hydrolyze, leading to stickiness and clumping.

    • Recommended Solutions:

      • Agitation: Shake the vial to loosen the powder before adding the solvent.[4] Add the solvent all at once and immediately shake the vial vigorously.[5][6] For laboratory-scale preparations, use a vortex mixer for rapid and efficient dispersion.

      • Solvent Temperature: It is generally recommended to use a solvent at ambient temperature (e.g., 22-24°C) for reconstitution unless otherwise specified.[3]

      • Anti-clumping technique: Try adding a small amount of the solvent to create a paste, and then gradually add the rest of the solvent while continuously mixing.

Issue 2: The reconstituted suspension appears to have undissolved particles.

  • Question: After vigorous shaking, I can still see small particles in the suspension. Is this normal, or is there a problem with the reconstitution?

  • Answer: this compound is typically formulated as a suspension for injection, meaning that not all particles are expected to dissolve completely in the solvent.[7][8] The goal of reconstitution is to achieve a uniform and stable suspension. However, the presence of an excessive amount of large, undissolved particles could indicate an issue.

    • Potential Causes:

      • Insufficient agitation: The shaking may not have been vigorous or long enough to break down the powder aggregates.

      • Incorrect solvent volume: Using an insufficient amount of solvent will result in a more concentrated and potentially less uniform suspension.

      • Particle size of the powder: The initial particle size of the this compound powder can affect the appearance of the suspension.

    • Recommended Solutions:

      • Ensure thorough mixing: Shake the vial vigorously for the recommended amount of time as per the product-specific instructions. A minimum of 10 inversions of the vial may be necessary.[9]

      • Verify solvent volume: Double-check the protocol to ensure the correct volume of solvent was added for the amount of powder.

      • Visual inspection: After reconstitution, visually inspect the suspension against a black and white background to ensure uniformity.[5] While some particulate matter is expected in a suspension, there should be no large, foreign particles.

Issue 3: The reconstituted suspension is foaming excessively.

  • Question: When I shake the vial to reconstitute the powder, a lot of foam is generated, which makes it difficult to withdraw the correct dose. How can I minimize foaming?

  • Answer: Foaming can occur due to the presence of surfactants in the formulation or as a result of excessive agitation of a protein-containing solution. While this compound is not a protein, some formulations may contain excipients that can contribute to foaming.

    • Potential Causes:

      • Vigorous shaking: While necessary for dispersion, overly aggressive shaking can introduce a significant amount of air, leading to foam.

      • Formulation excipients: Some formulations may contain stabilizers or other excipients that can act as foaming agents.

    • Recommended Solutions:

      • Modified agitation: Instead of vigorous shaking, try swirling the vial or inverting it gently but repeatedly until the powder is suspended.

      • Allow foam to settle: If foam does form, let the vial stand for a few minutes to allow the foam to dissipate before withdrawing the suspension.

      • Degassing the solvent: For laboratory preparations, briefly sonicating the solvent before use can help to remove dissolved gases that may contribute to foaming.

Issue 4: The color of the reconstituted suspension is different from what is expected.

  • Question: The product information states the reconstituted suspension should be white to slightly yellow, but mine has a distinct yellow or brownish tint. What does this indicate?

  • Answer: A significant color change can be an indicator of chemical degradation.[10] this compound is susceptible to hydrolysis, and its degradation products may be colored.[1][11]

    • Potential Causes:

      • Degradation of the powder: The powder may have been exposed to heat, light, or moisture during storage, leading to degradation before reconstitution.

      • Degradation after reconstitution: The reconstituted suspension is not stable for long periods. Its stability is pH and temperature-dependent.[1][3]

      • Contamination: Contamination of the powder or solvent could also lead to a color change.

    • Recommended Solutions:

      • Check expiration date and storage conditions: Ensure the powder is within its expiry date and has been stored according to the manufacturer's instructions.

      • Use immediately after reconstitution: The reconstituted suspension should be used promptly. Check the product literature for the recommended storage time and conditions for the reconstituted product.[1][9][12]

      • Discard if color is abnormal: If the color of the reconstituted suspension is significantly different from the expected appearance, it is best to discard it and start with a fresh vial.

Frequently Asked Questions (FAQs)

Q1: Why does this compound need to be reconstituted?

A1: this compound is an ester prodrug of benzylpenicillin that is inherently unstable in aqueous solutions due to hydrolysis.[1][2][3][6] To ensure its chemical integrity and therapeutic efficacy, it is supplied as a dry powder that must be reconstituted with a suitable solvent immediately before administration.[5][7][8]

Q2: What is the typical shelf-life of reconstituted this compound?

A2: The shelf-life of the reconstituted suspension is short. Typically, it should be stored in a refrigerator (2°C - 8°C) and used within 24 hours to 7 days, depending on the specific product formulation.[8][9][12] Some formulations may be stable for a shorter period at room temperature.[12] Always refer to the product's package insert for specific storage instructions.

Q3: What solvents can be used to reconstitute this compound powder?

A3: For commercial veterinary products, a specific sterile solvent is usually provided.[5][7][8] For research purposes, the choice of solvent will depend on the experimental design. This compound's stability is pH-dependent, with maximum stability around pH 4.5.[1][3][11] Therefore, buffered solutions at this pH may be considered for in vitro studies. The use of co-solvents like propylene glycol has been shown to increase its stability in aqueous solutions.[1][3]

Q4: How does temperature affect the stability of reconstituted this compound?

A4: Temperature has a significant impact on the stability of this compound. At physiological temperature (37°C) and pH 7.3, its half-life in an aqueous solution is only 23 minutes.[13] The degradation rate increases with temperature.[1] Therefore, it is crucial to store the reconstituted suspension under refrigerated conditions as specified by the manufacturer.

Q5: Can I mix reconstituted this compound with other drugs?

A5: It is generally not recommended to mix reconstituted this compound with other veterinary medicinal products in the absence of compatibility studies.[7] Mixing with other substances can alter the pH, leading to rapid degradation, or cause physical incompatibilities such as precipitation.[10]

Data Presentation

Table 1: Stability of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½)Reference
4.53044 hours[3]
7.33723 minutes[13]
6.237220 minutes[3]
4.925> 3 hours (<10% hydrolyzed)[3]

Table 2: Effect of Propylene Glycol (PG) on this compound Half-life in Aqueous Buffer (pH 4.5)

PG Concentration (v/v)Half-life (t½) at 30°CReference
0%1.8 days[1]
60%4.3 days[1]

Experimental Protocols

1. Protocol for Reconstitution of this compound for Injection (General Procedure)

This protocol is a general guideline based on common practices for veterinary formulations. Always refer to the specific product insert for detailed instructions.

  • Materials:

    • Vial of this compound powder

    • Vial of sterile solvent

    • Sterile syringe and needle

  • Procedure:

    • Visually inspect both vials for any defects.

    • Shake the powder vial to loosen the contents.

    • Using a sterile syringe, withdraw the specified volume of solvent from the solvent vial.

    • Inject the solvent into the powder vial.

    • Shake the vial vigorously until a uniform suspension is obtained. A minimum of 10 inversions may be required.[9]

    • Visually inspect the reconstituted suspension for uniformity and any unexpected characteristics (e.g., color change, large particles).

    • Withdraw the required dose using a sterile syringe.

    • If not used immediately, store the reconstituted suspension as recommended by the manufacturer.

2. Protocol for Solubility Determination of this compound (Shake-Flask Method)

This protocol is based on general pharmacopeial methods for determining the equilibrium solubility of an active pharmaceutical ingredient (API).

  • Materials:

    • This compound powder

    • Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8)

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • Validated analytical method for quantification (e.g., HPLC)

  • Procedure:

    • Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific buffer solution.

    • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After the incubation period, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials to sediment the undissolved powder.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method.

Mandatory Visualizations

Reconstitution_Workflow start Start: Obtain Powder and Solvent Vials inspect_vials Visually Inspect Vials for Defects start->inspect_vials loosen_powder Shake Powder Vial to Loosen Contents inspect_vials->loosen_powder withdraw_solvent Withdraw Specified Volume of Solvent loosen_powder->withdraw_solvent add_solvent Add Solvent to Powder Vial withdraw_solvent->add_solvent shake_vigorously Shake Vigorously to Form Suspension add_solvent->shake_vigorously visual_inspection Visually Inspect Reconstituted Suspension shake_vigorously->visual_inspection withdraw_dose Withdraw Required Dose visual_inspection->withdraw_dose end End: Administer or Store withdraw_dose->end

Caption: Standard workflow for reconstituting this compound powder.

Troubleshooting_Logic start Reconstitution Issue Observed clumping Clumping/Poor Dispersion start->clumping undissolved Undissolved Particles start->undissolved foaming Excessive Foaming start->foaming color_change Color Change start->color_change solution_clumping Check mixing technique Use ambient temperature solvent clumping->solution_clumping Yes solution_undissolved Ensure vigorous and sufficient shaking Verify solvent volume undissolved->solution_undissolved Yes solution_foaming Use swirling/inverting motion Allow foam to settle foaming->solution_foaming Yes solution_color Check expiry and storage Discard if abnormal color_change->solution_color Yes

Caption: Troubleshooting logic for common reconstitution issues.

References

minimizing penethamate hydriodide degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of penethamate hydriodide during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound, a prodrug of benzylpenicillin, is hydrolysis. In aqueous environments, it hydrolyzes into benzylpenicillin and diethylaminoethanol.[1] This process is significantly influenced by pH, temperature, and the presence of water.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: The minimum degradation rate for this compound in aqueous solutions occurs at a pH of approximately 4.5.[2][3][4]

Q3: How does temperature affect the stability of this compound?

A3: Increased temperature accelerates the degradation of this compound. For reconstituted suspensions, storage in a refrigerator (2-8°C) is recommended to slow down hydrolysis.[3] At physiological temperatures (37°C) and pH 7.3, the half-life of penethamate in an aqueous solution is as short as 23 minutes.[1]

Q4: Is it possible to prepare a stable, ready-to-use aqueous solution of this compound?

A4: Due to its inherent instability in water, creating a long-term, stable, ready-to-use aqueous solution of this compound is challenging. Commercial products are supplied as a powder for reconstitution shortly before use.[3][5] The reconstituted suspension typically has a short shelf-life of 24 hours to a few days, even with refrigeration.[3]

Q5: Are there alternative formulations that can improve the stability of this compound?

A5: Yes, oily suspensions have been shown to significantly enhance the chemical stability of this compound.[2][5] In some oily vehicles, over 90% of the compound remained after 3.5 months at 30°C.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of potency in my aqueous stock solution. 1. Hydrolysis: The solution has been stored for too long, at an inappropriate pH, or at too high a temperature. 2. Incorrect Solvent: Use of a solvent that promotes degradation.1. Prepare fresh solutions immediately before use. 2. If short-term storage is necessary, buffer the solution to a pH of approximately 4.5 and store at 2-8°C.[2][3] 3. For longer-term stability, consider preparing a suspension in a suitable oil-based vehicle.[5]
Precipitate formation in my reconstituted solution. 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent. 2. Degradation Products: The precipitate could be one of the degradation products.1. Ensure the concentration is within the solubility limits for the solvent system. 2. If using a suspension, ensure it is well-mixed before use. 3. Analyze the precipitate to identify its composition.
Inconsistent experimental results. 1. Degradation During Experiment: The compound may be degrading over the course of your experiment, especially in aqueous media at physiological pH and temperature.1. Minimize the time this compound is in an aqueous solution. 2. If possible, conduct experiments at a lower temperature. 3. Prepare fresh solutions for each replicate. 4. Monitor the stability of the compound under your specific experimental conditions using a stability-indicating assay like HPLC.

Quantitative Data on this compound Degradation

Table 1: Half-life of this compound in Aqueous Solutions at 30°C

pHHalf-life (t½)
4.544 hours[2]
7.3 (at 37°C)23 minutes[1]

Table 2: Stability of this compound in Oily Suspensions at 30°C after 105 Days

Oily VehiclePercent Remaining
Light Liquid Paraffin96.2%[2]
Miglyol 81295.4%[2]
Ethyl Oleate94.1%[2]
Sunflower Oil86.4%[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay for this compound and Benzylpenicillin

This protocol is based on the methodology described for the simultaneous determination of this compound (PNT) and its primary degradant, benzylpenicillin (BP).[2]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an appropriate buffer (e.g., acetate buffer), methanol, and acetonitrile. The exact ratio should be optimized for your specific column and system to achieve good separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength suitable for both PNT and BP (e.g., 220 nm).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of PNT and BP in a suitable solvent (e.g., a mixture of mobile phase components). From these, prepare a series of mixed standard solutions of known concentrations.

  • Sample Solutions: Dilute the samples to be analyzed with the mobile phase to a concentration within the linear range of the assay.

3. Assay Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve for both PNT and BP.

  • Inject the sample solutions.

  • Identify and quantify the PNT and BP peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

4. Validation Parameters:

  • The assay should be validated for linearity, precision (intra-day and inter-day), and accuracy. The linearity for both PNT and BP has been reported to be in the range of 1-100 µg/mL.[2]

Visualizations

cluster_degradation This compound Degradation Pathway Penethamate_Hydriodide This compound Benzylpenicillin Benzylpenicillin Penethamate_Hydriodide->Benzylpenicillin Hydrolysis Diethylaminoethanol Diethylaminoethanol Penethamate_Hydriodide->Diethylaminoethanol Hydrolysis

Caption: Primary degradation pathway of this compound.

cluster_workflow Stability Testing Workflow Prepare_Sample Prepare this compound Solution/Suspension Incubate Incubate under Controlled Conditions (pH, Temp) Prepare_Sample->Incubate Withdraw_Aliquots Withdraw Aliquots at Time Points Incubate->Withdraw_Aliquots HPLC_Analysis Analyze by Stability-Indicating HPLC Withdraw_Aliquots->HPLC_Analysis Quantify Quantify this compound and Degradants HPLC_Analysis->Quantify Determine_Kinetics Determine Degradation Kinetics Quantify->Determine_Kinetics

Caption: Experimental workflow for assessing stability.

cluster_factors Factors Influencing Degradation Degradation Increased Degradation High_Temp High Temperature High_Temp->Degradation Aqueous_Solvent Aqueous Solvent Aqueous_Solvent->Degradation Extreme_pH pH << 4.5 or >> 4.5 Extreme_pH->Degradation Presence_of_Moisture Presence of Moisture Presence_of_Moisture->Degradation

Caption: Key factors that accelerate degradation.

References

impact of pH on penethamate hydriodide stability in solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Penethamate Hydriodide Stability

Welcome to the technical support center for this compound. This resource provides in-depth guidance on the impact of pH on the stability of this compound in solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the stability of this compound in aqueous solutions?

A1: The optimal pH for this compound (PNT) stability in aqueous solutions is approximately 4.5.[1][2][3] At this pH, the degradation rate is at its minimum.

Q2: How does the degradation of this compound proceed kinetically?

A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics over a pH range of 2.0 to 9.3.[1]

Q3: What is the general pH-rate profile of this compound degradation?

A3: this compound exhibits a V-shaped pH-rate profile, with the rate of degradation being highest at acidic and alkaline pH values and lowest around pH 4.5.[1][2][3]

Q4: What is the pKa of this compound?

A4: The pKa of this compound is 8.4.[1][4]

Q5: How stable is this compound at physiological pH?

A5: this compound is highly unstable at physiological pH. At a pH of 7.3 and a temperature of 37°C, its half-life in an aqueous solution is approximately 23 minutes.[4]

Q6: Does the type of buffer used in the solution affect the stability of this compound?

A6: Yes, the buffer type can influence stability. For instance, at pH 6, solutions prepared in acetate buffer have been observed to be about twice as stable as those prepared in phosphate buffer.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed in Solution
  • Potential Cause: The pH of the solution is outside the optimal stability range of pH 4.5.

  • Troubleshooting Steps:

    • Verify the pH of your solution using a calibrated pH meter.

    • Adjust the pH to be as close to 4.5 as your experimental conditions allow.

    • Consider the buffer system being used. At pH 6, acetate buffers have shown to be more favorable for stability than phosphate buffers.[1]

Issue 2: Inconsistent or Irreproducible Results in Stability Studies
  • Potential Cause: The temperature of the solution may be fluctuating, or the initial concentration of this compound may not be consistent.

  • Troubleshooting Steps:

    • Ensure a constant and accurately controlled temperature throughout the experiment. The degradation rate is temperature-dependent.

    • Prepare fresh solutions for each experiment and accurately determine the initial concentration using a validated analytical method, such as HPLC.

    • Ensure that the analytical method itself is robust and validated for precision and accuracy.

Issue 3: Unexpected Peaks in HPLC Chromatogram During Stability Analysis
  • Potential Cause: Formation of degradation products. This compound degrades into benzylpenicillin and other secondary products.

  • Troubleshooting Steps:

    • Develop a stability-indicating HPLC method that can resolve the parent this compound peak from all potential degradation products.

    • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times.

    • Use a photodiode array (PDA) detector to check for peak purity.

Quantitative Data Summary

Table 1: Half-life of this compound in Aqueous Solutions at Various pH Values and Temperatures

pHTemperature (°C)Half-life (t½)Reference
4.53044 hours[1]
7.33723 minutes[4]

Table 2: Arrhenius Activation Energies for this compound Degradation

pHActivation Energy (kJ/mol)Reference
3.0162.1[1]
6.0174.1[1]
8.0498.8[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC method for the simultaneous determination of this compound and its primary degradation product, benzylpenicillin.

  • Chromatographic System:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer), adjusted to a specific pH (e.g., pH 4.5 for optimal stability during analysis). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min (typical, may require optimization)

    • Detection: UV detector at a wavelength of 225 nm.

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare working standards by diluting the stock solution to a concentration range of 1-100 µg/mL.[1]

    • Dilute experimental samples with the mobile phase to fall within the validated linear range of the assay.

  • Validation Parameters:

    • Linearity: Establish a linear relationship between concentration and peak area over the range of 1-100 µg/mL.[1]

    • Specificity: Demonstrate that the method can separate the this compound peak from degradation products and any excipients present.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the method.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Incubate a solution of this compound in 0.1 M NaOH at room temperature for a shorter period due to rapid degradation (e.g., 30, 60, 120 minutes).

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period.

    • Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined duration.

Visualizations

Penethamate_Degradation_Workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_degradation Degradation Pathway PNT_Sample This compound Solution Buffer Buffer Preparation (e.g., pH 4.5 Acetate) Incubation Incubation (Controlled Temp & Time) PNT_Sample->Incubation Introduce to Buffer HPLC HPLC Analysis Incubation->HPLC Sample at Time Points Degradation_Products Degradation Products (e.g., Benzylpenicillin) Incubation->Degradation_Products Degrades Over Time Data Data Interpretation HPLC->Data Chromatographic Data Degradation_Products->HPLC Analyzed alongside PNT ph_stability_relationship cluster_ph_range pH of Solution cluster_stability_outcome Stability Outcome Acidic Acidic pH (< 4.5) Optimal Optimal pH (~4.5) High_Deg High Degradation Rate Acidic->High_Deg Leads to Alkaline Alkaline pH (> 4.5) Low_Deg Low Degradation Rate (Maximum Stability) Optimal->Low_Deg Results in High_Deg2 High Degradation Rate Alkaline->High_Deg2 Leads to

References

Technical Support Center: Overcoming Poor Solubility of Penethamate Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of penethamate hydriodide in aqueous vehicles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a prodrug of benzylpenicillin, primarily used in veterinary medicine. Its poor solubility in water and inherent instability in aqueous solutions present significant challenges for developing stable and effective injectable formulations. The drug readily undergoes hydrolysis to form benzylpenicillin and diethylaminoethanol, a reaction that is dependent on pH and temperature.

Q2: What is the aqueous solubility of this compound?

A2: this compound is classified as slightly soluble in water.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The degradation of this compound in aqueous solutions is highly pH-dependent. The minimum degradation rate is observed at a pH of approximately 4.5. At physiological pH (7.3) and 37°C, the half-life is significantly reduced to 23 minutes.[1]

Q4: Are there any ready-to-use formulations available that overcome these stability issues?

A4: Due to its instability in water, this compound is commonly available as a powder for reconstitution before injection.[2] Research has focused on developing more stable, ready-to-use formulations, with oily suspensions showing promise for improved chemical stability.[3]

Troubleshooting Guide

Issue: Precipitation of this compound During Formulation

Possible Cause: Exceeding the solubility limit of the drug in the chosen aqueous vehicle.

Solutions:

  • pH Adjustment: Adjust the pH of the aqueous vehicle to around 4.5, where the degradation of this compound is minimal.[4] This can enhance stability, although it may not significantly increase solubility.

  • Co-solvents: Incorporate a co-solvent such as propylene glycol into the aqueous vehicle. The addition of co-solvents can increase the solubility of this compound.

  • Particle Size Reduction (Micronization): Reducing the particle size of the drug increases the surface area available for dissolution, which can improve the dissolution rate. A particle size of 0-5 microns has been suggested in formulation patents.[2]

  • Non-Aqueous Vehicles: Consider formulating this compound as a suspension in a non-aqueous vehicle, such as an oily or organic solvent-based carrier, where it exhibits greater stability.[2][3]

Issue: Rapid Degradation of this compound in an Aqueous Formulation

Possible Cause: Hydrolysis of the ester linkage, which is accelerated at neutral or alkaline pH.

Solutions:

  • pH Control: Maintain the pH of the formulation around 4.5 using a suitable buffer system (e.g., citrate buffer).[4]

  • Co-solvent System: The use of co-solvents like propylene glycol in combination with a buffer at pH 4.5 has been shown to increase the half-life of this compound compared to a purely aqueous buffer.[4]

  • Oily Suspensions: Formulating as a suspension in an oily vehicle can significantly enhance the chemical stability of this compound.[3]

  • Moisture Control: In non-aqueous formulations, minimizing the water content is crucial, as residual moisture can still lead to hydrolysis.[1]

Quantitative Data Summary

Table 1: Stability of this compound in Aqueous and Co-solvent Systems

VehiclepHTemperature (°C)Half-lifeReference
Aqueous Buffer7.33723 minutes[1]
Aqueous Buffer4.53044 hours[5]
Propylene Glycol:Citrate Buffer (60:40 v/v)4.5304.3 days[4]

Table 2: Qualitative Solubility and Stability of this compound in Oily Vehicles

Oily VehicleRelative SolubilityStability (% remaining after 3.5 months at 30°C)Reference
Sunflower Oil (SO)Highest86%[3]
Ethyl Oleate (EO)High94.1%[3]
Medium Chain Triglyceride (MIG)Medium95.4%[3]
Light Liquid Paraffin (LP)Lowest96.2%[3]

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound

Objective: To determine the degradation kinetics of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., citrate, phosphate) at various pH levels (e.g., 2.0, 4.5, 7.0, 9.3)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Constant temperature bath or incubator

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to minimize degradation.

  • Prepare a series of buffer solutions at the desired pH values.

  • Initiate the degradation study by diluting a small volume of the this compound stock solution into each buffer solution to a final desired concentration.

  • Maintain the solutions at a constant temperature (e.g., 30°C).

  • At predetermined time intervals, withdraw an aliquot from each solution.

  • Immediately quench the degradation reaction by diluting the aliquot with a mobile phase or a suitable solvent that stops the reaction.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Plot the logarithm of the concentration of this compound versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To evaluate the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Co-solvent (e.g., Propylene Glycol)

  • Aqueous buffer (e.g., Citrate buffer, pH 4.5)

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • HPLC system

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying volume ratios (e.g., 10:90, 20:80, 40:60, 60:40 propylene glycol:citrate buffer).

  • Add an excess amount of this compound to a known volume of each co-solvent/buffer mixture in separate vials.

  • Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After reaching equilibrium, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a supernatant aliquot from each vial and dilute it with a suitable solvent.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • The determined concentration represents the solubility of this compound in that specific co-solvent/buffer mixture.

Visualizations

Hydrolysis_Pathway Penethamate_Hydriodide This compound Hydrolysis Hydrolysis (Aqueous Environment) Penethamate_Hydriodide->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Moiety) Hydrolysis->Benzylpenicillin Diethylaminoethanol Diethylaminoethanol Hydrolysis->Diethylaminoethanol

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis Start Start Select_Method Select Solubilization Method (e.g., Co-solvency, Micronization) Start->Select_Method Prepare_Vehicle Prepare Vehicle/Excipients Select_Method->Prepare_Vehicle Add_Drug Add Excess Drug to Vehicle Prepare_Vehicle->Add_Drug Equilibrate Equilibrate (e.g., 24-48h shaking) Add_Drug->Equilibrate Separate Separate Undissolved Drug (e.g., Centrifugation, Filtration) Equilibrate->Separate Analyze_Supernatant Analyze Supernatant (e.g., HPLC) Separate->Analyze_Supernatant Determine_Solubility Determine Solubility Analyze_Supernatant->Determine_Solubility End End Determine_Solubility->End

Caption: General workflow for solubility enhancement experiments.

References

Technical Support Center: Enhancing the Shelf-Life of Reconstituted Penethamate Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on techniques to enhance the shelf-life of reconstituted penethamate hydriodide (PNT). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Troubleshooting Guides

Issue 1: Rapid degradation of reconstituted PNT in aqueous solution.

  • Question: My reconstituted this compound solution is losing potency much faster than expected. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation of PNT in aqueous solutions is a known issue due to its inherent instability. The degradation rate is significantly influenced by pH. PNT exhibits a V-shaped pH-rate profile, with the highest stability observed around pH 4.5.[1][2] Deviation from this optimal pH can lead to accelerated hydrolysis.

    Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your reconstituted solution.

    • Adjust pH: If the pH is not within the optimal range of 4.0-5.0, adjust it using a suitable buffer system, such as a citrate buffer.

    • Buffer Selection: Be aware that the type of buffer salt can influence stability. For instance, at pH 6, acetate buffers have been shown to provide better stability than phosphate buffers.[3]

    • Low-Temperature Storage: Store the reconstituted solution at refrigerated temperatures (2-8°C) to slow down the degradation kinetics.[1]

Issue 2: Poor stability of PNT even after pH optimization.

  • Question: I've adjusted the pH of my aqueous PNT solution to 4.5, but I'm still observing significant degradation. What other strategies can I employ?

  • Answer: If pH optimization alone is insufficient, consider incorporating co-solvents or creating a suspension to improve stability.

    Troubleshooting Steps:

    • Introduce a Co-solvent: The addition of propylene glycol (PG) has been demonstrated to increase the half-life of PNT in aqueous solutions.[1][3] For example, a solution containing 60% PG in a citrate buffer at pH 4.5 showed a half-life of 4.3 days compared to 1.8 days in a purely aqueous buffer.[1]

    • Formulate a Suspension: If the required concentration allows, formulating a suspension instead of a solution can dramatically increase the shelf-life. The stability of a suspension is influenced by the solubility of the drug in the vehicle; lower solubility generally leads to better stability.

    • Common Ion Effect: To further decrease solubility in a suspension, consider the common ion effect. The presence of a common ion can reduce the solubility of PNT and thereby enhance the stability of the suspension.[3]

Issue 3: Inconsistent results in stability studies.

  • Question: I am getting variable and non-reproducible results from my PNT stability studies. What could be the reason?

  • Answer: Inconsistent results in stability studies of PNT can often be traced back to the analytical methodology and control of experimental parameters.

    Troubleshooting Steps:

    • Use a Stability-Indicating Assay: Ensure you are using a validated, stability-indicating analytical method, such as a reversed-phase HPLC assay, that can accurately separate and quantify intact PNT from its degradation products, primarily benzylpenicillin.[3]

    • Control Temperature: PNT degradation is temperature-dependent.[1] Maintain strict temperature control throughout your experiment and storage.

    • Monitor pH Drift: The pH of the formulation may drift over time. Periodically monitor and, if necessary, adjust the pH of your samples during the stability study.

    • Minimize Moisture in Oily Formulations: If working with oily formulations, be aware that moisture content significantly impacts stability.[4] Ensure your oils and excipients are as dry as possible.

Frequently Asked Questions (FAQs)

  • What is the primary degradation pathway for this compound in aqueous solutions?

    • This compound, an ester prodrug, primarily degrades via hydrolysis to form benzylpenicillin and diethylaminoethanol.[5] However, other degradation pathways can also occur.[1]

  • What is the optimal pH for maximum stability of reconstituted PNT?

    • The minimum degradation rate for PNT in aqueous solutions occurs at a pH of approximately 4.5.[1][2]

  • How significant is the improvement in stability when using an oily vehicle compared to an aqueous one?

    • The improvement is substantial. Oily suspensions of PNT have demonstrated high stability, with over 94% of the drug remaining after 3.5 months at 30°C in certain oils.[4] This is a significant extension compared to the typical shelf-life of a few days for reconstituted aqueous solutions.[1]

  • Which type of oily vehicle provides the best stability for PNT?

    • Based on studies, the stability of PNT in oily suspensions follows this order: light liquid paraffin > miglyol 812 > ethyl oleate > sunflower oil.[3][4]

  • Can cyclodextrins be used to enhance the stability of PNT?

    • Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin did not improve the half-life of PNT and, by increasing its solubility, can decrease the stability of aqueous suspensions.[3]

Data Presentation

Table 1: Stability of this compound in Various Formulations

Formulation VehiclepHTemperature (°C)Half-life (t1/2)Shelf-life (t90)Reference
Aqueous Buffer4.5301.8 days (44 hours)~0.3 days[1][3]
Propylene Glycol:Citrate Buffer (60:40 v/v)4.5304.3 days~0.7 days[1]
50% PNT Suspension in 5% PG---15 days[3]
50% PNT Suspension in 60% PG---11 days[3]
Oily Suspension (Light Liquid Paraffin)-30->3.5 months (96.2% remaining)[3][4]
Oily Suspension (Miglyol 812)-30->3.5 months (95.4% remaining)[3][4]
Oily Suspension (Ethyl Oleate)-30->3.5 months (94.1% remaining)[3][4]
Oily Suspension (Sunflower Oil)-30->3.5 months (86% remaining)[3][4]

Experimental Protocols

Protocol 1: Preparation and Stability Testing of a pH-Adjusted Aqueous PNT Solution

  • Materials: this compound powder, citrate buffer (e.g., 50 mM), sodium hydroxide/hydrochloric acid (for pH adjustment), purified water, HPLC system with a C18 column, appropriate mobile phase.

  • Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 4.5 using sodium hydroxide or hydrochloric acid.

  • Reconstitution: Accurately weigh PNT powder and dissolve it in the pH 4.5 citrate buffer to achieve the desired concentration.

  • Initial Analysis (t=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated HPLC method to determine the initial concentration of PNT.

  • Storage: Store the remaining solution in a tightly sealed container at a controlled temperature (e.g., 30°C or 2-8°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw samples and analyze them by HPLC to quantify the remaining PNT concentration.

  • Data Analysis: Plot the natural logarithm of the PNT concentration versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693/k.

Protocol 2: Evaluation of Co-solvent Effect on PNT Stability

  • Vehicle Preparation: Prepare a series of vehicles containing varying concentrations of propylene glycol (PG) in a pH 4.5 citrate buffer (e.g., 0%, 20%, 40%, 60% v/v PG).

  • Reconstitution: Reconstitute PNT powder in each of the prepared vehicles to the same final concentration.

  • Stability Testing: Follow steps 4-7 from Protocol 1 for each of the prepared solutions.

  • Comparison: Compare the degradation rate constants and half-lives obtained for each PG concentration to determine the effect of the co-solvent on PNT stability.

Protocol 3: Stability Assessment of PNT in an Oily Suspension

  • Materials: this compound powder, selected oily vehicle (e.g., light liquid paraffin, ethyl oleate), surfactant (e.g., Polysorbate 80, if required for physical stability), HPLC system.

  • Vehicle Preparation: If using a surfactant, dissolve it in the oily vehicle.

  • Suspension Preparation: Gradually add the PNT powder to the oily vehicle while mixing to ensure a uniform suspension.

  • Initial Analysis (t=0): Accurately weigh a sample of the suspension, extract the PNT using a suitable solvent, and analyze the extract by HPLC to determine the initial concentration.

  • Storage: Store the suspension in sealed containers at a controlled temperature (e.g., 30°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 3 months), take representative samples of the suspension (after thorough mixing) and analyze for PNT content as described in step 4.

  • Data Analysis: Plot the percentage of PNT remaining versus time to assess the long-term stability.

Visualizations

cluster_degradation Aqueous Degradation Pathways of this compound PNT This compound BP Benzylpenicillin PNT->BP Hydrolysis (Primary Pathway) DEA Diethylaminoethanol PNT->DEA Hydrolysis Other Other Degradation Products PNT->Other Alternative Pathways

Caption: Primary aqueous degradation pathway of this compound.

cluster_workflow Experimental Workflow for PNT Stability Assessment start Start: Define Formulation Variables (e.g., pH, Co-solvent) prep Prepare PNT Formulations start->prep t0 Initial Analysis (t=0) - HPLC Quantification prep->t0 storage Store at Controlled Temperature t0->storage sampling Withdraw Samples at Predefined Time Points storage->sampling sampling->storage analysis HPLC Analysis of Samples sampling->analysis data Calculate Degradation Rate and Half-life analysis->data end End: Compare Stability of Formulations data->end

Caption: Workflow for assessing the stability of PNT formulations.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Penethamete Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the quantitative analysis of penethamate hydriodide. The information presented is intended to assist researchers and quality control analysts in selecting the most appropriate method based on their specific requirements for accuracy, precision, and throughput.

High-Performance Liquid Chromatography (HPLC): A High-Precision Method

HPLC stands out as a highly specific, sensitive, and precise method for the analysis of this compound. A validated reversed-phase HPLC (RP-HPLC) method allows for the simultaneous determination of this compound and its primary degradation product, benzylpenicillin, making it ideal for stability studies.[1]

Performance Characteristics of a Validated RP-HPLC Method
ParameterPerformance DataReference
Linearity Range 1 - 100 µg/mL[1]
Correlation Coefficient (r) > 0.99[1]
Intra-day Precision (RSD) ≤ 1%[1]
Inter-day Precision (RSD) ≤ 1%[1]
Accuracy 98 - 99%[1]
Experimental Protocol for RP-HPLC Analysis

This protocol is based on a validated method for the simultaneous determination of this compound and benzylpenicillin.[1]

1. Chromatographic Conditions:

  • System: Isocratic HPLC with Photo Diode Array (PDA) detection.

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for ideal separation.

  • Column: A reversed-phase column, such as a C18.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maxima of this compound and benzylpenicillin.

  • Injection Volume: Typically 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound and benzylpenicillin reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

3. Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is typically assessed by analyzing placebo samples and stressed degradation samples.

  • Linearity: Assessed by a series of injections of at least five different concentrations. The correlation coefficient of the calibration curve should be close to 1.

  • Precision: Determined by replicate injections of the same sample. It is expressed as the relative standard deviation (RSD).

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

HPLC Analysis Workflow for this compound.

Alternative Analytical Methods

While HPLC is the gold standard, other simpler and more cost-effective methods can be considered for specific applications, such as preliminary screening or in-process controls.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a rapid and inexpensive technique that can be used for the quantitative analysis of a pure substance.

  • Principle: This method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte. The concentration is determined by applying the Beer-Lambert law.

  • Advantages: Simple, fast, and cost-effective.

  • Disadvantages: Less specific than HPLC. It is susceptible to interference from other UV-absorbing compounds in the sample matrix. It cannot separate the active ingredient from its degradation products.

  • Typical Performance: The precision and accuracy are generally lower than that of HPLC.

General Experimental Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Standard Prepare Standard Solutions Scan Determine λmax Standard->Scan Sample Prepare Sample Solution Measure Measure Absorbance Sample->Measure Scan->Measure Calibration Create Calibration Curve Measure->Calibration Calculate Calculate Concentration Measure->Calculate Calibration->Calculate

UV-Vis Spectrophotometry Workflow.
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and versatile separation technique that is primarily used for qualitative identification but can also be adapted for semi-quantitative analysis.

  • Principle: The separation is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent on a plate) and a mobile phase (a solvent system).

  • Advantages: Low cost, rapid, and can analyze multiple samples simultaneously.

  • Disadvantages: Primarily a qualitative or semi-quantitative technique. It has lower sensitivity and resolution compared to HPLC.

  • Typical Performance: Quantification is less precise and accurate than HPLC.

General Experimental Protocol:

  • Spot the standard and sample solutions onto a TLC plate.

  • Develop the plate in a chamber containing a suitable mobile phase.

  • After development, dry the plate and visualize the spots under UV light or by using a suitable staining reagent.

  • Identify this compound by comparing the Rf value of the sample spot with that of the standard.

  • For semi-quantitative analysis, compare the size and intensity of the sample spot with those of a series of standard spots of known concentrations.

TLC_Workflow cluster_prep Preparation cluster_sep Separation cluster_vis Visualization & Analysis Spotting Spot Samples & Standards on TLC Plate Development Develop Plate in Mobile Phase Spotting->Development Visualization Visualize Spots (e.g., UV light) Development->Visualization Analysis Compare Rf Values & Spot Intensities Visualization->Analysis

Thin-Layer Chromatography Workflow.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. For accurate and precise quantitative analysis, especially for stability studies and quality control of finished products, a validated HPLC method is the most suitable choice. For rapid screening, preliminary identification, or in-process controls where high precision is not the primary concern, UV-Vis spectrophotometry and TLC can be valuable and cost-effective alternatives.

References

A Comparative Analysis of Penethamate Hydriodide and Intramammary Antibiotics for the Treatment of Bovine Mastitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of systemic penethamate hydriodide (PHI) and traditional intramammary antibiotic infusions for the treatment of bovine mastitis. The following sections present a synthesis of data from multiple clinical trials, detailed experimental protocols, and visualizations of treatment workflows and mechanisms of action to inform research and development in veterinary medicine.

Executive Summary

The choice between systemic and intramammary antibiotic therapy for bovine mastitis is a critical decision in veterinary practice, with implications for treatment efficacy, animal welfare, and milk quality. This compound, a prodrug of benzylpenicillin, offers a systemic treatment option, while intramammary antibiotics provide targeted therapy directly to the site of infection. Clinical evidence suggests that while both methods can be effective, their performance may vary depending on the severity and type of mastitis. This guide aims to provide a comprehensive overview to aid in the selection of appropriate treatment strategies and to inform future research.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies comparing the efficacy of this compound and intramammary antibiotics.

Table 1: Bacteriological and Clinical Cure Rates

Treatment GroupAdministration RouteActive Ingredient(s)Bacteriological Cure Rate (%)Clinical Cure Rate (%)Study Reference(s)
This compoundIntramuscularThis compound59.5% (subclinical)Not specified in this study[1]
Intramammary AntibioticIntramammaryAmpicillin/CloxacillinNo significant difference from PHINo significant difference from PHI[2]
Intramammary AntibioticIntramammaryAmoxicillin43.9%67.6%[3]
Intramammary AntibioticIntramammaryCephapirin55.0%67.7%[3]
Intramammary AntibioticIntramammaryProcaine Penicillin74%Not specified in this study[4][5]
Intramammary AntibioticIntramammaryCefuroxime74%Not specified in this study[4][5]

Table 2: Impact on Somatic Cell Count (SCC)

Treatment GroupAdministration RouteKey Findings on SCCStudy Reference(s)
This compoundIntramuscularMore frequently resulted in a reduction of milk SCC below 250,000 cells/mL compared to intramammary treatment. Also showed a collateral curative effect on quarters with subclinical mastitis.[2]
This compoundIntramuscularSignificant decrease in SCC, particularly with bacteriological cure.[1]
Intramammary AntibioticIntramammaryLower SCC at follow-up compared to no treatment, but no significant difference from intramuscular penicillin.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in comparative efficacy studies of mastitis treatments.

Protocol 1: Comparative Efficacy of Systemic vs. Intramammary Treatment of Clinical Mastitis
  • Objective: To compare the clinical and bacteriological efficacy of intramuscular this compound with an intramammary ampicillin/cloxacillin combination in lactating cows with clinical mastitis.[2]

  • Animal Selection: Lactating cows with infectious clinical mastitis in a single quarter were selected for the trial.[2]

  • Randomization: Cows were randomly assigned to one of two treatment groups in an open, randomized, controlled multicenter field trial.[2]

  • Treatment Regimen:

    • Group 1 (Systemic): Intramuscular administration of this compound for three consecutive days.[2]

    • Group 2 (Intramammary): Intramammary administration of an ampicillin/cloxacillin combination.[2]

  • Data Collection and Analysis:

    • Clinical examinations were conducted on days 1 (pretreatment), 3, 8, 17, and 22.[2]

    • Milk samples were collected from the affected quarters for bacteriological analysis on days 1, 17, and 22.[2]

    • Milk samples from all quarters were collected for somatic cell count (SCC) determination on days 1, 8, 17, and 22.[2]

    • Bacteriological cure was defined as the absence of the primary pathogen isolated pretreatment.[3]

    • Clinical cure was defined as the return of the quarter and milk to normal.[3]

Protocol 2: Efficacy of Systemic Treatment for Subclinical Mastitis
  • Objective: To evaluate the efficacy of a 3-day intramuscular treatment with this compound compared to no treatment in lactating cows with subclinical mastitis.[1]

  • Animal Selection: Cows with a history of high SCC (≥ 300,000 cells/mL) and at least one quarter with an SCC >250,000 cells/mL, with the same bacterial species isolated in two consecutive samples, were included.[1]

  • Randomization: Cows were randomly assigned to a treatment or a control (no treatment) group.[1]

  • Treatment Regimen:

    • Treatment Group: Intramuscular injection of this compound for three consecutive days.[1]

    • Control Group: No treatment.[1]

  • Data Collection and Analysis:

    • Quarter milk samples were collected for bacteriological analysis and SCC at 14, 28, and 60 days post-treatment.[1]

    • Bacteriological cure was defined as the absence of the pre-treatment bacterial species in the samples taken at 14 and 28 days post-treatment.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships in the comparative assessment of this compound and intramammary antibiotics.

G cluster_0 This compound (Systemic) cluster_1 Intramammary Antibiotic (Local) PHI Intramuscular Injection of this compound Hydrolysis Hydrolysis in Bloodstream PHI->Hydrolysis PenG Active Penicillin G Hydrolysis->PenG Distribution Systemic Distribution PenG->Distribution Udder Penetration into Udder Tissue and Milk Distribution->Udder Action Bactericidal Action on Pathogens Udder->Action IMA Intramammary Infusion of Antibiotic Direct Direct Delivery to the Cistern IMA->Direct Diffusion Diffusion throughout the Quarter Direct->Diffusion LocalAction Local Bactericidal/Bacteriostatic Action Diffusion->LocalAction

Caption: Mechanism of Action: Systemic vs. Local Antibiotic Delivery.

G cluster_workflow Comparative Efficacy Trial Workflow cluster_phi Group A: this compound cluster_ima Group B: Intramammary Antibiotic start Cow with Clinical Mastitis enrollment Enrollment in Study & Pre-treatment Sampling (Milk Culture & SCC) start->enrollment randomization Randomization enrollment->randomization phi_treatment Intramuscular PHI Treatment (e.g., 3 days) randomization->phi_treatment Systemic ima_treatment Intramammary Infusion (e.g., 3-5 days) randomization->ima_treatment Local follow_up Follow-up Sampling (e.g., Day 14, 21, 28) phi_treatment->follow_up ima_treatment->follow_up analysis Data Analysis (Bacteriological Cure, Clinical Cure, SCC Reduction) follow_up->analysis conclusion Comparative Efficacy Conclusion analysis->conclusion

Caption: Workflow of a Randomized Controlled Trial Comparing Mastitis Treatments.

Discussion and Conclusion

The decision to use this compound or an intramammary antibiotic preparation depends on several factors. For mild cases of clinical mastitis affecting a single quarter, intramammary antibiotics are often the first line of treatment.[7] However, for more severe cases, infections affecting multiple quarters, or when a systemic effect is desired to address subclinical infections in other quarters, this compound presents a valuable therapeutic option.[2][7]

This compound's ability to be administered systemically allows for the treatment of all four quarters simultaneously and can achieve therapeutic concentrations in udder tissue that may be difficult to reach with intramammary infusions, especially in cases of deep-seated infections caused by pathogens like Staphylococcus aureus.[8][9] The observation that systemic PHI treatment can lead to a more significant reduction in SCC and provide a "collateral cure" for subclinical mastitis in adjacent quarters is a notable advantage.[2]

Conversely, intramammary therapy delivers a high concentration of the antibiotic directly to the site of infection in the milk, which can be advantageous for pathogens residing primarily in the milk cisterns.[8]

Future research should continue to explore the comparative efficacy of these treatments against specific pathogens, the impact of treatment duration, and the development of antibiotic resistance. The use of non-steroidal anti-inflammatory drugs (NSAIDs) in conjunction with antibiotic therapy has also shown promise in improving cure rates and reducing inflammation and should be further investigated.[7]

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Penethamate Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. Penethamate hydriodide, a penicillin ester, requires careful handling and disposal to mitigate risks to personnel and the environment. Adherence to established safety protocols and regulatory guidelines is not just a matter of compliance, but a cornerstone of a robust laboratory safety culture. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of your team and the integrity of our ecosystem.

Hazard Profile and Safety Precautions

This compound is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1][2] It is crucial to prevent its release into the environment.[1][2] Personnel handling this substance should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Key Hazard Information:

Hazard ClassificationDescriptionReference
Skin SensitizationMay cause an allergic skin reaction.[1][2]
Acute Aquatic ToxicityVery toxic to aquatic life.[1][2]
Chronic Aquatic ToxicityVery toxic to aquatic life with long lasting effects.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed for the disposal of small quantities of this compound typically found in a research or laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated solutions.

  • Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous waste.

2. Waste Containment:

  • Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

  • For liquid waste, use a dedicated, sealed, and labeled hazardous waste container. The container must be compatible with the solvent used.

  • The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard symbols (e.g., skin sensitizer, environmentally hazardous).

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an absorbent material such as vermiculite or sand.[2]

  • Carefully collect the absorbent material and any contaminated debris and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Prevent any spilled material from entering drains or waterways.[1][2]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[3] This is critical to prevent contamination of water systems due to its high aquatic toxicity.[1][2]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of pharmaceutical waste.[3][4][5] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]

Regulatory Framework

The disposal of pharmaceutical waste is governed by a multi-tiered regulatory system. It is imperative to be aware of and compliant with all applicable laws.

Regulatory BodyRole in Pharmaceutical Waste Disposal
Environmental Protection Agency (EPA) Sets federal standards for the management and disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3][4][5]
State Environmental Agencies May have more stringent regulations for pharmaceutical waste disposal than federal requirements.[4]
Local Authorities May have specific requirements for waste collection and disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Final Disposal start Waste Generated identify Identify as Penethamate Hydriodide Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate solid_waste Solid Waste? segregate->solid_waste liquid_waste Liquid Waste? solid_waste->liquid_waste No solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Yes disposal Contact EHS for Licensed Disposal liquid_waste->disposal No solid_container->disposal liquid_container->disposal end Proper Disposal Complete disposal->end

References

Personal protective equipment for handling Penethamate hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Penethamate Hydriodide

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for this compound, a beta-lactam antibiotic. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

This compound is an ester of benzylpenicillin and may cause hypersensitivity reactions following injection, inhalation, ingestion, or skin contact.[1][2] Individuals with a known hypersensitivity to penicillin should handle the product with extreme care.[1]

Hazard Identification and Classification
  • Acute Toxicity: Harmful if swallowed.[2]

  • Sensitization: May cause an allergic skin reaction and sensitization by inhalation.[2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2] It is classified as Aquatic Acute Category 1.[1]

Physical and Chemical Properties
PropertyValue
Molecular Formula C22H32IN3O4S[3][4]
Molecular Weight 561.5 g/mol [3]
Appearance White powder[4]
pKa 8.4 at room temperature[5][6]
Stability Not stable when mixed with water; it is reconstituted from a powder form.[7]
Storage Store below 25°C (77°F) and away from direct heat or sunlight. Keep in the original container.[1][4][6]
Acute Toxicity Data (LD50)
Administration RouteLD50 Value (in laboratory animals)
Oral2000 mg/kg bw[1][5]
Subcutaneous2000 mg/kg bw[1][5]
Intraperitoneal300 – 1650 mg/kg bw[1][5]
Intravenous30 – 90 mg/kg bw[1][5]

Operational Plan: Safe Handling Procedures

A systematic approach is crucial when working with this compound. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Weighing & Reconstitution in Ventilated Area B->C D Experimental Use C->D E Decontamination of Surfaces & Equipment D->E F Doff Personal Protective Equipment (PPE) E->F H Segregate & Label Waste E->H G Personal Hygiene (Hand Washing) F->G I Dispose via Approved Facility H->I

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Guidance

Personal Protective Equipment (PPE)

Before handling this compound, the following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves. If contamination occurs, dispose of the gloves immediately and wash your hands.

  • Eye and Face Protection: Use safety glasses with side shields or goggles.[1] A face shield may be required for splash hazards.

  • Skin and Body Protection: A lab coat or protective clothing is required.[1] Ensure clothing is washed before reuse if it becomes contaminated.[1]

  • Respiratory Protection: If there is a risk of inhalation, especially when handling the powder form, use a respirator with an approved filter in a well-ventilated area.

Handling and Reconstitution
  • Ventilation: Always handle this compound powder in a well-ventilated area or a chemical fume hood to avoid breathing dust.[2]

  • Reconstitution: When reconstituting the powder, shake well to ensure it is fully dissolved.[6]

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Accidental Exposure:

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation or a rash develops, seek medical attention.[1]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present. Consult a doctor if irritation persists.[1]

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.[1]

    • Self-injection: Accidental self-injection requires immediate medical attention.[1]

Spill Management

In the event of a spill:

  • Restrict access to the contaminated area.[1]

  • Wearing appropriate PPE, prevent further spillage.[1]

  • Contain the spill using sand, earth, or vermiculite.[2]

  • Collect the spilled material and any contaminated absorbents into sealable, properly labeled containers for disposal.[1][2]

  • Clean the contaminated area with sponges and water.[1]

  • Prevent the spilled material from entering drains, sewers, or waterways.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Disposal: Dispose of the product and its packaging at an approved landfill or other approved facility.[1] This must be done in accordance with local, regional, and national regulations.[6][8][9]

  • Container Disposal: Rinse containers with water before disposal.[2] Whenever possible, recycle the container; otherwise, send it to a landfill or a similar facility.[2]

  • Environmental Precautions: Avoid contaminating any water supply with the product or empty containers.[1] The substance must be treated to be rendered non-hazardous before any discharge to the environment.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penethamate hydriodide
Reactant of Route 2
Reactant of Route 2
Penethamate hydriodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.